Iso-PPADS tetrasodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWUCJJNVPCHT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N3Na4O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017674 | |
| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192575-19-2 | |
| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Iso-PPADS Tetrasodium: A Non-selective P2X Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a valuable pharmacological tool extensively utilized in the study of purinergic signaling. As a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP), Iso-PPADS has been instrumental in delineating the physiological and pathophysiological roles of these receptors in diverse cellular processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of Iso-PPADS tetrasodium. Detailed experimental protocols for its application in key research methodologies, including two-electrode voltage clamp electrophysiology and intracellular calcium imaging, are presented. Furthermore, this guide includes structured data tables for easy comparison of its activity across various P2 receptor subtypes and visual diagrams of its mechanism and experimental application to facilitate a deeper understanding of its use in research and drug development.
Core Compound Properties
This compound is a pyridoxal phosphate derivative that functions as a potent, non-selective antagonist at P2X purinoceptors.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |
| Molecular Weight | 599.3 g/mol [2] |
| Appearance | Orange solid |
| Solubility | Soluble in water to 100 mM[2] |
| Storage | Desiccate at -20°C[2] |
Mechanism of Action
Iso-PPADS exerts its antagonistic effect by blocking the ion channel pore of P2X receptors. Upon binding of the endogenous agonist ATP, P2X receptors, which are trimeric cation-permeable channels, undergo a conformational change that opens the channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the initiation of various downstream signaling cascades. Iso-PPADS, by binding to the receptor, prevents this ATP-gated ion influx, thereby inhibiting the physiological response.
Pharmacological Profile: Quantitative Data
Iso-PPADS exhibits a broad-spectrum antagonist activity across various P2X receptor subtypes. It is reported to be more potent than its isomer, PPADS, at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors.[2] The following table summarizes the available quantitative data on the inhibitory activity of Iso-PPADS.
| Receptor Subtype | Antagonist Activity | Species | Reference |
| P2X (general) | pKi = 6.5 | Rat | |
| P2X₁ | IC₅₀ = 43 nM | Recombinant | [2] |
| P2X₃ | IC₅₀ = 84 nM | Recombinant | [2] |
| [³H]α,β-meATP binding (high affinity) | pKi = 6.5 ± 0.02 | Rat | [3] |
| [³H]α,β-meATP binding (low affinity) | pKi = 4.4 ± 0.2 | Rat | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to characterize P2X receptor function.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is designed to measure the inhibitory effect of Iso-PPADS on ATP-gated currents in Xenopus oocytes expressing a specific P2X receptor subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the P2X receptor of interest
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass capillaries for microelectrodes
-
3 M KCl for electrode filling
-
ND96 solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES; pH 7.5)
-
ATP stock solution
-
This compound stock solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with 5-50 ng of the P2X receptor cRNA.
-
Incubate oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
-
Electrode Preparation:
-
Pull glass capillaries to obtain microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
Agonist and Antagonist Application:
-
Apply a specific concentration of ATP (typically the EC₅₀ concentration for the expressed receptor) to elicit an inward current.
-
After washout and return to baseline, pre-incubate the oocyte with varying concentrations of Iso-PPADS for 1-5 minutes.
-
Co-apply the same concentration of ATP in the presence of Iso-PPADS and record the inhibited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-induced current in the absence and presence of different concentrations of Iso-PPADS.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC₅₀ value for Iso-PPADS.
-
Intracellular Calcium Imaging Assay
This protocol provides a method to assess the inhibitory effect of Iso-PPADS on ATP-induced intracellular calcium mobilization in a cell line expressing the P2X receptor of interest.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
ATP stock solution
-
This compound stock solution
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Seed the cells into the 96-well microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
-
Antagonist Incubation:
-
Add solutions of varying concentrations of Iso-PPADS to the appropriate wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of ATP (typically the EC₈₀ concentration) to all wells simultaneously using the automated dispenser.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence to baseline (F/F₀).
-
Determine the peak response for each well.
-
Calculate the percentage of inhibition for each Iso-PPADS concentration relative to the control (agonist only) response.
-
Plot the percentage of inhibition against the Iso-PPADS concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion
This compound remains a cornerstone pharmacological agent for the investigation of P2X receptor-mediated signaling. Its broad antagonist profile, coupled with its water solubility, makes it a versatile tool for a range of in vitro and in vivo studies. While its lack of selectivity necessitates careful experimental design and interpretation, particularly when multiple P2X or P2Y receptor subtypes are present, its utility in characterizing the fundamental roles of purinergic signaling is undisputed. The detailed protocols and compiled data within this guide are intended to facilitate the effective and informed use of this compound in advancing our understanding of P2X receptor biology and its therapeutic potential.
References
An In-depth Technical Guide to the Mechanism of Action of Iso-PPADS Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iso-PPADS (Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X purinergic receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). As a structural isomer of the more widely studied PPADS, Iso-PPADS has served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of P2X receptors. This guide provides a comprehensive overview of the mechanism of action of Iso-PPADS, its pharmacological profile, experimental protocols for its characterization, and the downstream signaling consequences of its antagonist activity.
Core Mechanism of Action: Non-Competitive Antagonism of P2X Receptors
Iso-PPADS exerts its primary effect by inhibiting the function of P2X receptors. P2X receptors are trimeric ion channels that, upon binding to ATP, undergo a conformational change to form a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux results in membrane depolarization and the initiation of various downstream signaling cascades.
The mechanism of inhibition by Iso-PPADS, similar to its isomer PPADS, is considered to be non-competitive and allosteric.[1] It does not directly compete with ATP for the orthosteric binding site in a simple one-to-one manner. Instead, it is proposed to bind to an allosteric site on the extracellular domain of the P2X receptor.[1] This binding is thought to either sterically hinder the access of ATP to its binding pocket or to stabilize the receptor in a closed, non-functional conformation, thereby preventing channel opening despite the presence of the agonist.[2] This non-competitive antagonism is characterized by a reduction in the maximal response to an agonist without a significant shift in the agonist's EC50 value. The inhibition by Iso-PPADS is typically long-lasting with a slow onset and offset.[1]
Pharmacological Profile and Selectivity
Iso-PPADS is classified as a non-selective P2X receptor antagonist, exhibiting activity across multiple P2X subtypes. However, its potency varies between the different receptor subtypes. Additionally, Iso-PPADS has been shown to interact with other targets, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.
P2X Receptor Selectivity
Quantitative data on the potency of Iso-PPADS across the full spectrum of P2X receptors is not comprehensively available in the literature. However, existing data indicates a preference for certain subtypes.
| Receptor Subtype | Potency (IC50) | Potency (pKi) | Species | Comments |
| P2X1 | 43 nM[3] | - | Iso-PPADS is reported to be more potent than PPADS at this subtype.[4] | |
| P2X2 | - | 6.4[5] | Rat | Iso-PPADS is reported to be more potent than PPADS at this subtype.[4] |
| P2X3 | 84 nM[3] | 7.1[5] | Iso-PPADS is reported to be more potent than PPADS at this subtype.[4] | |
| P2X4 | - | - | Data not available. | |
| P2X5 | - | - | Data not available. | |
| P2X7 | - | - | Data not available. | |
| General P2X | - | 6.5[2] | Rat | Represents a high-affinity binding site.[2] A low-affinity site (pKi 4.4) has also been identified.[2] |
Table 1: Potency of Iso-PPADS at P2X Receptor Subtypes.
P2Y Receptor Selectivity
Iso-PPADS also exhibits activity at some G protein-coupled P2Y receptors, further highlighting its non-selective nature.
| Receptor Subtype | Potency | Species | Comments |
| P2Y1 | More potent than PPADS[4] | Quantitative data not available. |
Table 2: Potency of Iso-PPADS at P2Y Receptor Subtypes.
Off-Target Activity: STAT Proteins
Recent studies have revealed that Iso-PPADS can inhibit the function of several STAT proteins, which are critical components of cytokine signaling pathways. This off-target activity should be considered when interpreting experimental results using Iso-PPADS.
| Target Protein | Potency (IC50) | Assay Type |
| STAT1 | >100 µM (41% inhibition at 100 µM) | Fluorescence Polarization |
| STAT3 | 54 µM | Fluorescence Polarization |
| STAT4 | 1.9 µM | Fluorescence Polarization |
| STAT5a | 4.8 µM | Fluorescence Polarization |
| STAT5b | 1.9 µM | Fluorescence Polarization |
| STAT6 | 66 µM | Fluorescence Polarization |
Table 3: Off-Target Activity of Iso-PPADS against STAT Proteins.
Pharmacokinetics
There is a significant lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of Iso-PPADS tetrasodium. The structural similarity to PPADS, a highly polar and negatively charged molecule, suggests that Iso-PPADS likely has low oral bioavailability and limited ability to cross the blood-brain barrier. However, without specific studies, this remains speculative. The absence of pharmacokinetic data is a critical knowledge gap for its potential development as a therapeutic agent.
Signaling Pathways and Consequences of Antagonism
The antagonism of P2X receptors by Iso-PPADS prevents the downstream signaling events that are normally triggered by ATP. The primary consequence is the inhibition of cation influx, leading to the suppression of membrane depolarization and subsequent cellular responses.
References
- 1. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling | eNeuro [eneuro.org]
- 4. benchchem.com [benchchem.com]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Iso-PPADS Tetrasodium: A Technical Guide to its Function as a P2X Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS) is a non-selective antagonist of P2X purinergic receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). As a structural isomer of the more widely studied PPADS, Iso-PPADS has proven to be a valuable pharmacological tool for investigating the physiological and pathological roles of P2X receptors. These receptors are implicated in a wide range of processes, including neurotransmission, inflammation, and pain. This technical guide provides a comprehensive overview of the core pharmacology of Iso-PPADS, its mechanism of action, and detailed experimental protocols for its application in research and drug development.
Core Pharmacology and Quantitative Data
Iso-PPADS exhibits broad-spectrum antagonist activity across various P2X receptor subtypes. While a complete quantitative profile across all seven P2X subtypes is not extensively documented in publicly available literature, existing data indicates potent inhibition of specific subtypes. It is generally considered to have similar or, in some cases, greater potency than its isomer, PPADS.
| Receptor Subtype | Reported Potency (IC50/pKi) | Species | Notes |
| General P2X | pKi = 6.5 | Not Specified | Indicates broad antagonist activity. |
| P2X1 | IC50 = 43 nM | Not Specified | Potent inhibition.[1] Iso-PPADS is reportedly more potent than PPADS at this subtype.[1] |
| P2X2 | Active in the low micromolar range | Not Specified | Iso-PPADS is reportedly more potent than PPADS at this subtype.[2][3] |
| P2X3 | IC50 = 84 nM | Not Specified | Potent inhibition.[1] Iso-PPADS is reportedly more potent than PPADS at this subtype.[1] |
| P2X4 | Data not readily available | ||
| P2X5 | Data not readily available | ||
| P2X6 | Data not readily available | ||
| P2X7 | Data not readily available |
Mechanism of Action
The precise mechanism of action for Iso-PPADS is understood to be similar to that of PPADS, which acts as a non-competitive antagonist.[4] This suggests that Iso-PPADS does not directly compete with ATP for the orthosteric binding site. Instead, it is proposed to bind to an allosteric site on the P2X receptor, inducing a conformational change that prevents channel opening, even when ATP is bound.[4] This mode of action results in a reduction of the maximal agonist response without significantly shifting the agonist's EC50 value. The blockade by Iso-PPADS has been noted to be reversible upon washout, a distinguishing characteristic from the slowly reversible or irreversible nature of PPADS in some preparations.
Signaling Pathways and Experimental Workflows
To visualize the interaction of Iso-PPADS with P2X receptors and the common experimental procedures used to study this interaction, the following diagrams are provided.
Experimental Protocols
The following protocols provide a framework for investigating the antagonist activity of Iso-PPADS at P2X receptors. These are generalized methodologies and may require optimization for specific cell types and experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through P2X receptors.
-
Cell Preparation:
-
Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the P2X receptor subtype of interest.
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with KOH.
-
Agonist Stock: Prepare a 10 mM stock solution of ATP in the external solution.
-
Iso-PPADS Stock: Prepare a 10 mM stock solution of Iso-PPADS tetrasodium in deionized water. Further dilutions should be made in the external solution on the day of the experiment.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply a saturating concentration of ATP (e.g., 10 µM) for 2-5 seconds to elicit a maximal current response.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of Iso-PPADS for 1-2 minutes.
-
Co-apply the same concentration of ATP in the presence of Iso-PPADS and record the inhibited current.
-
Repeat with a range of Iso-PPADS concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of Iso-PPADS.
-
Calculate the percentage of inhibition for each concentration of Iso-PPADS.
-
Fit the concentration-response data to a logistic function to determine the IC50 value.
-
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration as a downstream indicator of P2X receptor activation.
-
Cell Preparation:
-
Plate cells expressing the P2X receptor of interest in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
-
Procedure:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add varying concentrations of Iso-PPADS to the wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence.
-
Add a pre-determined concentration of ATP (EC50 to EC80) to all wells simultaneously using an automated injector.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (no Iso-PPADS).
-
Plot the normalized response against the concentration of Iso-PPADS and fit the data to determine the IC50.
-
In Vivo Models (Adapted from PPADS Studies)
Due to the limited availability of specific in vivo protocols for Iso-PPADS, the following are generalized models based on studies with the closely related compound PPADS, which has been investigated in models of pain and inflammation.[5]
-
Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):
-
Surgery: Induce neuropathy in rodents (e.g., rats or mice) by loosely ligating the sciatic nerve.
-
Drug Administration: Following a post-operative recovery period and confirmation of pain-like behaviors (e.g., allodynia, hyperalgesia), administer Iso-PPADS systemically (e.g., intraperitoneally) or locally. Dose ranges for the related compound PPADS have been in the mg/kg range.[5]
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test or hot plate at various time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds or latencies between the Iso-PPADS-treated group and a vehicle control group.
-
-
Inflammatory Model (e.g., Carrageenan-induced Paw Edema):
-
Induction of Inflammation: Inject a small volume of carrageenan solution into the plantar surface of the hind paw of a rodent.
-
Drug Administration: Administer Iso-PPADS (e.g., intraperitoneally) at a set time before or after the carrageenan injection.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema in the Iso-PPADS-treated group compared to the vehicle control group.
-
Conclusion
References
- 1. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Iso-PPADS Tetrasodium: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of Iso-PPADS tetrasodium (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt), a non-selective P2X purinergic receptor antagonist. It covers the historical context of its discovery, a detailed, synthesized experimental protocol for its chemical synthesis, and a summary of its pharmacological properties. This document is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Purinergic signaling, mediated by extracellular nucleotides such as adenosine triphosphate (ATP), plays a crucial role in a vast array of physiological and pathophysiological processes. The P2X receptors, a family of ligand-gated ion channels, are key players in this signaling cascade, involved in neurotransmission, inflammation, and pain perception. The development of selective antagonists for these receptors has been instrumental in elucidating their functions.
This compound emerged as a valuable pharmacological tool in the mid-1990s, alongside its better-known isomer, PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid). It is a non-selective antagonist of P2X receptors, exhibiting varying degrees of potency across different subtypes. This guide delves into the specifics of its discovery, synthesis, and application in research.
Discovery and Pharmacological Profile
Iso-PPADS was first characterized in the 1990s as a tool to differentiate between various purinergic receptor subtypes. Early studies established its ability to antagonize P2X receptors with a potency similar to PPADS. It is recognized as a non-selective P2X-purinoceptor antagonist with a pKi of approximately 6.5.
Mechanism of Action
Iso-PPADS acts as a competitive antagonist at the ATP binding site of P2X receptors. P2X receptors are trimeric ion channels that, upon binding ATP, undergo a conformational change to open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux results in membrane depolarization and the activation of various intracellular signaling pathways. Iso-PPADS, by binding to the receptor, prevents ATP from docking and thereby inhibits channel opening and subsequent downstream signaling events.
Quantitative Pharmacological Data
The inhibitory potency of Iso-PPADS varies across different P2X and P2Y receptor subtypes. The following table summarizes the available quantitative data. It is important to note that these values can vary depending on the experimental conditions, such as the expression system, agonist concentration, and assay methodology.
| Receptor Subtype | Reported pKi | Reported IC50 | Notes |
| P2X Receptors | |||
| P2X1 | ~6.5 | 43 nM | Potent inhibition. |
| P2X2 | - | - | Less potent than at P2X1 and P2X3. |
| P2X3 | - | 84 nM | Potent inhibition. |
| P2X4 | - | - | Generally considered to have low sensitivity. |
| P2X5 | - | - | Antagonistic activity observed. |
| P2X7 | - | - | Low potency antagonist. |
| P2Y Receptors | |||
| P2Y1 | - | - | Iso-PPADS is more potent than PPADS at this subtype. |
| Other P2Y | - | - | Generally less potent than at P2X receptors. |
Synthesis of this compound
The synthesis of this compound involves a two-step process: the diazotization of 2-amino-1,4-benzenedisulfonic acid followed by an azo coupling reaction with pyridoxal-5'-phosphate. The following is a detailed experimental protocol synthesized from established chemical principles and analogous procedures.
Materials and Reagents
-
2-Amino-1,4-benzenedisulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Ethanol
-
Diethyl ether
-
Starch-iodide paper
-
pH meter or pH paper
Experimental Protocol
Step 1: Diazotization of 2-Amino-1,4-benzenedisulfonic acid
-
In a 250 mL beaker, dissolve 2-amino-1,4-benzenedisulfonic acid (e.g., 10 mmol) in a solution of sodium carbonate (5 mmol) in 50 mL of water, warming gently if necessary to achieve a clear solution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (10 mmol) in 10 mL of cold water.
-
While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid (e.g., 25 mmol) dropwise with vigorous stirring.
-
Continue stirring for 30 minutes at 0-5 °C.
-
Verify the completion of the diazotization reaction by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained and maintain for 10 minutes.
-
The resulting solution contains the diazonium salt of 2-amino-1,4-benzenedisulfonic acid and should be used immediately in the next step.
Step 2: Azo Coupling with Pyridoxal-5'-Phosphate
-
In a separate 500 mL beaker, dissolve pyridoxal-5'-phosphate (10 mmol) in 100 mL of a cold 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold PLP solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the pH between 9-10 by the dropwise addition of a cold 2 M sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of the orange-red Iso-PPADS product will be observed.
-
After the reaction is complete, carefully acidify the solution to pH ~2 with cold 1 M hydrochloric acid. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of ice-cold water, followed by cold ethanol, and finally diethyl ether.
-
To obtain the tetrasodium salt, resuspend the product in a minimal amount of water and carefully neutralize it to pH 7.4 with a 1 M sodium hydroxide solution.
-
The this compound salt can be isolated by lyophilization or by precipitation with excess ethanol followed by filtration and drying under vacuum.
Step 3: Purification and Characterization
The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Purity can be further assessed by HPLC.
Experimental Protocols for Studying Iso-PPADS Activity
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion channel activity of P2X receptors and their inhibition by Iso-PPADS.
Objective: To determine the IC₅₀ value of Iso-PPADS for a specific P2X receptor subtype.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells).
-
External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 KCl, pH 7.3.
-
Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3.
-
P2X receptor agonist (e.g., ATP or α,β-methylene ATP).
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture the cells on glass coverslips.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply the P2X agonist for a short duration (e.g., 2-5 seconds) to elicit a baseline inward current.
-
After a washout period to allow for receptor recovery, pre-apply a known concentration of Iso-PPADS for 2-5 minutes.
-
Co-apply the agonist and Iso-PPADS and record the peak inward current.
-
Repeat steps 4-6 for a range of Iso-PPADS concentrations.
-
Analyze the data by normalizing the inhibited current to the control agonist-induced current and plot the concentration-response curve to determine the IC₅₀ value.
Fluorescent Calcium Imaging
This method measures the influx of calcium through P2X receptor channels upon activation and its inhibition by Iso-PPADS.
Objective: To assess the inhibitory effect of Iso-PPADS on agonist-induced calcium influx.
Materials:
-
Cells expressing the P2X receptor of interest.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
P2X receptor agonist (e.g., ATP).
-
This compound.
-
Fluorescence microscope or plate reader.
Procedure:
-
Seed the cells in a multi-well plate or on glass-bottom dishes.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
Wash the cells to remove the extracellular dye.
-
Pre-incubate the cells with various concentrations of Iso-PPADS for a defined period (e.g., 15-30 minutes).
-
Establish a stable baseline fluorescence reading.
-
Add the P2X agonist to stimulate the receptors.
-
Record the change in fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response for each condition and plot the response against the Iso-PPADS concentration to determine the IC₅₀ value.
Visualizations
P2X Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of P2X receptors and the point of inhibition by Iso-PPADS.
Caption: P2X receptor activation by ATP and inhibition by Iso-PPADS.
Experimental Workflow for Synthesis
The following diagram outlines the key stages in the chemical synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound remains a relevant and valuable tool for the study of purinergic signaling. Its non-selective antagonism of P2X receptors allows for the broad characterization of purinergic responses in various biological systems. This guide provides a comprehensive resource for researchers, detailing its discovery, a practical synthesis protocol, and key experimental methodologies for its use. The provided visualizations of the signaling pathway and synthesis workflow aim to further clarify these complex processes. As research into the nuances of P2X receptor function continues, the foundational knowledge of compounds like Iso-PPADS will remain essential for the development of more selective and therapeutically relevant P2X receptor modulators.
An In-depth Technical Guide to Iso-PPADS Tetrasodium (CAS 207572-67-6): A Non-selective P2X Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS), identified by CAS number 207572-67-6, is a potent, non-selective antagonist of P2X purinergic receptors. As a structural isomer of the widely studied P2 receptor antagonist PPADS, Iso-PPADS has demonstrated distinct and, in some cases, more potent inhibitory activity at specific P2X receptor subtypes. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of Iso-PPADS. Detailed methodologies for key experimental protocols, including electrophysiology and calcium imaging, are presented to facilitate its use in research settings. Furthermore, this document includes a comparative analysis of its potency against its parent compound, PPADS, and highlights its known off-target activities. This guide is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development investigating the role of P2X receptors in physiological and pathological processes.
Chemical and Physical Properties
Iso-PPADS is a complex organic molecule with a molecular weight of 599.3 g/mol and the chemical formula C₁₄H₁₀N₃Na₄O₁₂PS₂. It is readily soluble in water, with a maximum solubility of up to 100 mM. For long-term storage, it is recommended to desiccate the compound at -20°C.
| Property | Value |
| CAS Number | 207572-67-6 |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |
| Molecular Weight | 599.3 g/mol |
| Solubility | Soluble in water to 100 mM[1] |
| Storage | Desiccate at -20°C[1] |
Biological Activity and Mechanism of Action
Iso-PPADS functions as an antagonist at P2X receptors, which are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). The binding of ATP to P2X receptors mediates a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction. By blocking these receptors, Iso-PPADS serves as a valuable tool for elucidating the roles of purinergic signaling.
The mechanism of action for PPADS analogs involves competitive antagonism at the ATP binding site on the P2X receptor.
References
A Technical Guide to Non-Selective P2X Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of non-selective P2X receptor antagonists, crucial pharmacological tools for studying purinergic signaling. P2X receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), playing key roles in a multitude of physiological processes including neurotransmission, inflammation, and pain perception. Non-selective antagonists, which block multiple P2X receptor subtypes, have been instrumental in elucidating the broad functions of these receptors. This document details their pharmacological properties, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Quantitative Data on Antagonist Potency
The inhibitory potency of non-selective P2X receptor antagonists varies across different receptor subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several widely used antagonists. It is important to note that these values can differ based on the experimental conditions, such as the expression system, agonist concentration, and the specific assay employed.
| Antagonist | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X2/3 (IC50) | P2X4 (IC50) | P2X5 (IC50) | P2X7 (IC50) |
| PPADS | 68 nM - 2.6 µM[1][2][3] | 1 - 2.6 µM[1][2] | 214 nM - 2.6 µM[1][2][3] | --- | --- | 1 - 2.6 µM[1][2] | Blocked[1] |
| iso-PPADS | 43 nM[4] | More potent than PPADS[4] | 84 nM[4] | --- | --- | --- | --- |
| Suramin | Weak antagonist[5] | Weak antagonist[5] | Weak antagonist[6] | --- | --- | --- | Weak antagonist[6] |
| TNP-ATP | 6 nM[7] | >10 µM (1000-fold selectivity over)[7] | 0.9 nM[7] | 7 nM[7] | >10 µM (1000-fold selectivity over)[7] | --- | >10 µM (1000-fold selectivity over)[7] |
| Reactive Blue 2 | 2.8 µM (reversible antagonist at P2X1)[8] | --- | --- | --- | --- | --- | --- |
| Evans Blue | Apparent pKB of 5.9-6.0[9] | --- | --- | --- | Putative antagonist, inhibits P2X4R/p38 pathway[10] | --- | --- |
Key Experimental Protocols
The characterization of P2X receptor antagonists relies on various sophisticated experimental techniques. Below are detailed methodologies for two fundamental assays.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for studying ion channel function and pharmacology, providing direct measurement of ion currents through the receptor.[13][14][15][16][17]
Objective: To measure the inhibitory effect of an antagonist on ATP-activated currents in cells expressing P2X receptors.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific P2X receptor subunits.[13]
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a 5% CO2 incubator.
-
Cells are transiently or stably transfected with the cDNA encoding the P2X receptor subunit of interest using standard methods like calcium phosphate precipitation or lipofection.
-
-
Electrophysiological Recording:
-
Cells expressing the P2X receptors are transferred to a recording chamber on the stage of an inverted microscope.
-
The standard whole-cell patch-clamp configuration is established using a glass micropipette (2-5 MΩ resistance) filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH).
-
The extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH) is continuously perfused over the cell.
-
The membrane potential is clamped at a holding potential, typically -60 mV.
-
-
Drug Application:
-
ATP (the agonist) is applied to the cell using a rapid solution exchange system to evoke an inward current.
-
To determine the antagonist's effect, cells are pre-incubated with the antagonist for a defined period before co-application with ATP.
-
A concentration-response curve is generated by applying increasing concentrations of the antagonist while keeping the ATP concentration constant (usually at its EC50).
-
-
Data Analysis:
-
The peak amplitude of the ATP-evoked current in the presence of the antagonist is measured and normalized to the control current (ATP alone).
-
The normalized data are plotted against the antagonist concentration, and the IC50 value is determined by fitting the data with a logistic function.
-
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration ([Ca2+]i) following P2X receptor activation, providing a high-throughput method for screening antagonists.
Objective: To determine the effect of an antagonist on ATP-induced calcium influx in a population of cells.
Methodology:
-
Cell Preparation:
-
Cells expressing the target P2X receptor are seeded into 96-well or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.
-
After loading, the cells are washed with a physiological salt solution to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
A baseline fluorescence reading is established using a fluorescence plate reader.
-
The antagonist is added to the wells at various concentrations and incubated for a specific time.[18]
-
The P2X receptor agonist (e.g., ATP) is then added to stimulate the cells.[18]
-
Fluorescence intensity is continuously measured before and after agonist addition.[18]
-
-
Data Analysis:
Visualizations: Pathways and Workflows
P2X Receptor Signaling Pathway
Upon binding of extracellular ATP, P2X receptors, which are trimeric ligand-gated ion channels, undergo a conformational change. This opens a channel permeable to cations like Na+ and Ca2+, and to a lesser extent, allows K+ efflux.[19] The resulting ion flux leads to membrane depolarization and an increase in intracellular calcium.[19][20] This calcium influx acts as a second messenger, triggering a variety of downstream cellular responses.[20]
Caption: General signaling pathway of P2X receptor activation by ATP and inhibition by antagonists.
Experimental Workflow for Antagonist Characterization
The process of characterizing a novel P2X receptor antagonist typically follows a standardized workflow, starting from cell preparation to data analysis, to determine its inhibitory potency (IC50).
Caption: A typical experimental workflow for determining the IC50 of a P2X receptor antagonist.
Logical Flow for Antagonist Screening
The discovery and validation of P2X receptor antagonists involve a logical progression from high-throughput screening to detailed mechanistic studies. This ensures that promising compounds are efficiently identified and characterized.
Caption: Logical workflow for the screening and validation of novel P2X receptor antagonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iso-PPADS tetrasodium salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNP-ATP triethylammonium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evans blue blocks P2X-purinoceptors in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 13. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iso-PPADS Tetrasodium for Studying Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Iso-PPADS tetrasodium, a widely used antagonist in the study of purinergic signaling. It details its mechanism of action, receptor selectivity, and provides practical experimental protocols for its application in research.
Introduction to Iso-PPADS and Purinergic Signaling
Purinergic signaling encompasses the extracellular roles of purine nucleotides and nucleosides, such as adenosine triphosphate (ATP), in cell-to-cell communication. This signaling is mediated by purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and other nucleotides). P2 receptors are further divided into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors.
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt) is a non-selective antagonist of P2X receptors. It is a structural isomer of PPADS and has been instrumental in characterizing the physiological and pathological roles of P2X receptors in processes such as neurotransmission, inflammation, and pain. While broadly targeting P2X receptors, it exhibits some degree of selectivity, which is detailed in this guide.
Mechanism of Action
Iso-PPADS functions as a non-competitive antagonist at P2X receptors. Its mechanism involves binding to a site distinct from the ATP binding pocket, allosterically inhibiting the conformational changes required for channel opening. This results in a reduction of the maximal response to ATP without significantly altering the agonist's potency (EC50). The onset of inhibition by Iso-PPADS is typically slow, and its effects can be long-lasting and, in some cases, not fully reversible upon washout.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |
| Molecular Weight | 599.3 g/mol |
| Appearance | Orange solid |
| Solubility | Soluble in water (up to 100 mM)[1] |
| Storage | Store solid at -20°C, desiccated. Store solutions at -20°C for up to one month.[1] |
Preparation of Stock Solutions:
To prepare a 100 mM stock solution, dissolve 59.93 mg of this compound salt in 1 mL of sterile, nuclease-free water. Vortex until fully dissolved. The solution should be clear. For cell culture experiments, sterile filter the solution through a 0.22 µm filter. Aliquot and store at -20°C. Thaw aliquots at room temperature before preparing working solutions by diluting in the appropriate physiological buffer or cell culture medium.
Receptor Selectivity Profile
The inhibitory potency of Iso-PPADS and its related compound, PPADS, varies across different P2 receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these antagonists against a range of P2X and P2Y receptors.
| Receptor Subtype | Iso-PPADS IC50 | PPADS IC50 | Reference |
| P2X₁ | 43 nM | 68 nM | [1][2] |
| P2X₂ | More potent than PPADS | ~1 - 2.6 µM | [1][3] |
| P2X₃ | 84 nM | 214 nM | [1][2] |
| P2X₄ | - | ~30 - 42 µM | [4] |
| P2X₅ | - | ~1 - 2.6 µM | [3] |
| P2X₇ | - | ~1 - 3 µM | [4] |
| P2Y₁ | More potent than PPADS | - | [1] |
| P2Y₂ | - | ~0.9 mM | [3] |
| P2Y₄ | - | ~15 mM | [3] |
Note: IC50 values can vary depending on the experimental conditions, cell type, and species of the receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Iso-PPADS to study purinergic signaling.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X receptors in response to an agonist and the subsequent inhibition by Iso-PPADS.
Objective: To determine the inhibitory effect of Iso-PPADS on agonist-induced currents mediated by a specific P2X receptor subtype.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells, primary neurons).
-
External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 KCl, pH 7.3.
-
Internal (pipette) solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3.
-
P2X receptor agonist (e.g., ATP, α,β-methylene ATP).
-
This compound.
-
Patch clamp amplifier and data acquisition system.
Procedure:
-
Culture cells on glass coverslips suitable for electrophysiological recording.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Apply the P2X receptor agonist at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
After the current returns to baseline, pre-incubate the cell with the desired concentration of Iso-PPADS for a period determined by its slow onset (typically several minutes).
-
Co-apply the agonist and Iso-PPADS and record the resulting current.
-
Repeat steps 4-6 with a range of Iso-PPADS concentrations to generate a concentration-response curve.
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of Iso-PPADS. Calculate the percentage of inhibition for each concentration and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
In Vitro Calcium Imaging
This assay measures changes in intracellular calcium ([Ca²⁺]i) following the activation of P2X or P2Y receptors.
Objective: To assess the inhibitory effect of Iso-PPADS on agonist-induced calcium mobilization.
Materials:
-
Cells expressing the purinergic receptor of interest.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Purinergic receptor agonist (e.g., ATP, ADP, UTP).
-
This compound.
-
Fluorescence plate reader or microscope with imaging software.
Procedure:
-
Seed cells into the 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye, leaving a final volume of 100 µL per well.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of Iso-PPADS in HBSS at 2x the final desired concentration.
-
Add 100 µL of the 2x Iso-PPADS solutions to the appropriate wells. For control wells, add 100 µL of HBSS.
-
Incubate for a period sufficient for the antagonist to take effect (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the purinergic agonist at a concentration that is 5-10x the final desired concentration.
-
Use an automated dispenser to add the agonist to all wells simultaneously.
-
Immediately begin measuring fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Calculate the percentage of inhibition for each Iso-PPADS concentration relative to the control (agonist only) response. Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.
In Vivo Administration and Analysis
Objective: To investigate the in vivo effects of Iso-PPADS on purinergic signaling in animal models.
Materials:
-
Animal model of interest (e.g., mouse, rat).
-
This compound.
-
Sterile saline or appropriate vehicle.
-
Administration equipment (e.g., syringes, catheters).
-
Methods for assessing the desired physiological or behavioral outcome (e.g., nociceptive tests, electrophysiological recordings).
Procedure:
-
Dissolve Iso-PPADS in sterile saline to the desired concentration.
-
Administer Iso-PPADS to the animals via the chosen route (e.g., intraperitoneal injection, intravenous infusion, local administration). Dosing will need to be optimized for the specific animal model and research question. For example, in a mouse model of neuropathic pain, daily administration of PPADS at 25 mg/kg has been shown to be effective.[5]
-
At appropriate time points following administration, perform the desired experimental measurements. This could include:
-
Behavioral assays: Assess changes in pain perception, motor function, or other relevant behaviors.
-
Electrophysiological recordings: Measure neuronal activity in relevant brain regions or peripheral nerves.
-
Tissue analysis: Collect tissues of interest for biochemical or histological analysis (e.g., measurement of inflammatory markers, receptor expression).
-
-
Data Analysis: Compare the outcomes in Iso-PPADS-treated animals to a vehicle-treated control group. Use appropriate statistical methods to determine the significance of any observed effects.
Visualizations
Signaling Pathways
Caption: Purinergic signaling pathways via P2X and P2Y receptors and the inhibitory action of Iso-PPADS.
Experimental Workflow
References
- 1. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antagonistic Profile of Iso-PPADS Tetrasodium on P2X Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Iso-PPADS tetrasodium, a non-selective antagonist of the P2X receptor family. P2X receptors, as ATP-gated ion channels, are pivotal in a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain signaling, making them attractive targets for therapeutic intervention. This document consolidates the current understanding of the P2X receptor subtypes blocked by Iso-PPADS, presenting quantitative inhibitory data, detailed experimental methodologies for its characterization, and visual representations of associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting P2X receptors.
Introduction to P2X Receptors and Iso-PPADS
P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] Seven distinct subunits (P2X1-P2X7) have been identified, which can assemble into homotrimeric or heterotrimeric channels.[1] Upon ATP binding, these channels open, allowing the influx of cations such as Na+ and Ca2+, which leads to membrane depolarization and the initiation of various downstream signaling events.[2]
Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS) is a structural isomer of the well-characterized P2X receptor antagonist, PPADS.[3] It functions as a non-selective antagonist across several P2X receptor subtypes, exhibiting similar or, in some cases, greater potency than PPADS.[4][5] Its utility as a pharmacological tool lies in its ability to broadly inhibit P2X receptor function, aiding in the elucidation of their physiological roles. However, like PPADS, its lack of selectivity necessitates careful interpretation of experimental results.[6]
P2X Receptor Subtypes Blocked by Iso-PPADS
Iso-PPADS demonstrates inhibitory activity against multiple P2X receptor subtypes. Its antagonistic profile is characterized by varying potencies across the different subunits. While comprehensive data for all subtypes is not extensively documented in single studies, a compilation of available information indicates a broad spectrum of activity.
Data Presentation: Inhibitory Activity of Iso-PPADS
The following table summarizes the known quantitative data for the inhibitory effects of Iso-PPADS on various P2X receptor subtypes. For context, reported values for the closely related compound PPADS are also included where specific Iso-PPADS data is less available, given their similar activities.
| Receptor Subtype | Species | Iso-PPADS IC50 | PPADS IC50 | Reference(s) |
| P2X1 | Rat | 43 nM | 68 nM | [3] |
| P2X2 | Human | - | ~1-2.6 µM | [7] |
| P2X3 | Rat | 84 nM | 214 nM | [3] |
| P2X4 | Human | - | ~30 µM | [7] |
| P2X5 | Human | - | ~1-2.6 µM | [7] |
| P2X7 | Human | - | ~1-3 µM | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. Iso-PPADS is reported to be more potent than PPADS at P2X1, P2X2, and P2X3 receptors.[4] A pKi value of 6.5 has also been reported for Iso-PPADS, indicating its general antagonist potency.[4]
Signaling Pathways of P2X Receptors
The activation of P2X receptors by ATP initiates a cascade of intracellular events primarily driven by cation influx. The general signaling pathway is depicted below, followed by a more detailed pathway for the P2X7 receptor, which has unique downstream signaling characteristics.
General P2X Receptor Signaling Pathway
Caption: General P2X receptor signaling pathway.
P2X7 Receptor Downstream Signaling
Caption: P2X7 receptor downstream signaling pathways.
Experimental Protocols
The characterization of Iso-PPADS as a P2X receptor antagonist involves various biophysical and cell-based assays. The following sections detail the methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
Objective: To determine the inhibitory concentration (IC50) of Iso-PPADS on specific P2X receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
The membrane potential is clamped at a holding potential of -50 to -70 mV.
-
-
Agonist and Antagonist Application:
-
A baseline current is established.
-
ATP (at a concentration that elicits a submaximal response, e.g., EC50) is applied to activate the P2X receptors, and the resulting inward current is recorded.
-
Following washout, the oocyte is pre-incubated with varying concentrations of Iso-PPADS for a defined period (e.g., 2-5 minutes).
-
ATP is then co-applied with Iso-PPADS, and the inhibited current is recorded.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each Iso-PPADS concentration.
-
Data are plotted on a concentration-response curve, and the IC50 value is determined using a sigmoidal dose-response equation.
-
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for Two-Electrode Voltage Clamp experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for high-resolution recording of ion channel currents from a single cell.
Objective: To characterize the mechanism of action and potency of Iso-PPADS on P2X receptors expressed in mammalian cells.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293 or 1321N1) are cultured and transiently or stably transfected with the P2X receptor of interest.
-
Recording Setup:
-
Cells are plated on coverslips and placed in a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular solution.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a fire-polished tip (filled with an intracellular solution) is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
-
Compound Application:
-
A rapid perfusion system is used to apply ATP (at an EC50 to EC80 concentration) to elicit an inward current.
-
To test for antagonism, cells are pre-incubated with Iso-PPADS for a set duration before co-application with ATP.
-
-
Data Analysis:
-
The peak amplitude of the ATP-evoked current is measured in the absence and presence of Iso-PPADS.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
-
Fluorescence-Based Calcium Influx Assay
This high-throughput screening-compatible assay measures changes in intracellular calcium concentration as an indicator of P2X receptor activation.
Objective: To screen for and characterize the inhibitory activity of compounds like Iso-PPADS on P2X receptor function.
Methodology:
-
Cell Plating: P2X-expressing cells are seeded in 96- or 384-well black, clear-bottom microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Addition: Varying concentrations of Iso-PPADS (or other test compounds) are added to the wells and incubated for a defined period.
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence is recorded.
-
An ATP solution is added to the wells to stimulate the P2X receptors.
-
The change in fluorescence intensity due to calcium influx is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each well.
-
The percentage of inhibition by Iso-PPADS is calculated relative to the control (ATP alone).
-
IC50 values are determined by fitting the data to a concentration-response curve.
-
Experimental Workflow: Calcium Influx Assay
Caption: Workflow for a fluorescence-based calcium influx assay.
Conclusion
This compound is a valuable, albeit non-selective, pharmacological tool for the investigation of P2X receptor function. Its broad antagonistic activity allows for the general inhibition of P2X-mediated signaling, which can be instrumental in initial studies to probe the involvement of these receptors in various biological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing Iso-PPADS, enabling a more informed experimental design and interpretation of results. As the field progresses, the development of more subtype-selective antagonists will be crucial for dissecting the specific roles of individual P2X receptors. However, the foundational knowledge gained from studies using broad-spectrum antagonists like Iso-PPADS remains essential for advancing the understanding of purinergic signaling in health and disease.
References
- 1. Confocal calcium imaging reveals an ionotropic P2 nucleotide receptor in the paranodal membrane of rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
Iso-PPADS Tetrasodium: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS). Iso-PPADS is a non-selective antagonist of P2X purinergic receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). This document details its mechanism of action, summarizes its quantitative biological activity, provides detailed experimental protocols for its characterization, and visualizes its role in cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Iso-PPADS is a structural isomer of the more widely known P2 receptor antagonist, PPADS. It has been instrumental in the pharmacological characterization of P2X receptors due to its potent, albeit non-selective, antagonist activity. P2X receptors are trimeric, ATP-gated cation channels that are ubiquitously expressed and play crucial roles in a variety of physiological and pathophysiological processes, including synaptic transmission, inflammation, and neuropathic pain. Understanding the interaction of antagonists like Iso-PPADS with these receptors is critical for the development of novel therapeutics targeting purinergic signaling.
Mechanism of Action
The primary mechanism of action of Iso-PPADS is the antagonism of P2X receptors. Upon binding of extracellular ATP, P2X receptors undergo a conformational change, opening a non-selective cation channel permeable to Na⁺, K⁺, and Ca²⁺. This influx of cations leads to membrane depolarization and the initiation of various downstream signaling cascades. Iso-PPADS, like its isomer PPADS, is thought to act as a competitive antagonist at the ATP binding site on the P2X receptor, thereby preventing its activation.
In addition to its primary activity at P2X receptors, Iso-PPADS and its related compounds have been reported to exhibit off-target activity against Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b. This activity appears to be independent of its P2X receptor antagonism and should be considered when interpreting experimental results.
Quantitative Biological Activity
The potency of Iso-PPADS varies across different P2X receptor subtypes. It is a particularly potent antagonist of P2X1 and P2X3 receptors. The available quantitative data for Iso-PPADS and its related compound PPADS are summarized in the tables below. It is important to note that the potency of these antagonists can be influenced by the species and the experimental system used.
| Compound | Receptor Subtype | Species | Potency (IC₅₀) | Reference |
| Iso-PPADS | P2X₁ | Not Specified | 43 nM | |
| Iso-PPADS | P2X₃ | Not Specified | 84 nM |
Table 1: Quantitative Activity of Iso-PPADS at P2X Receptors
| Compound | Receptor Subtype | Species | Potency (IC₅₀/Kᵢ) | Reference |
| PPADS | P2X₁, P2X₂, P2X₃, P2X₅ | Recombinant | 1 - 2.6 µM | |
| PPADS | P2Y₁ | Human | Kᵢ = 6 µM |
Table 2: Comparative Quantitative Activity of PPADS
Note: Iso-PPADS has been reported to be more potent than PPADS at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors, though specific quantitative data for all subtypes is not available.
Experimental Protocols
The characterization of Iso-PPADS and other P2X receptor antagonists relies on a variety of in vitro experimental techniques. Detailed methodologies for key experiments are provided below.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a robust method for studying the function of ion channels expressed in a heterologous system.
Objective: To determine the inhibitory effect of Iso-PPADS on ATP-activated currents in oocytes expressing a specific P2X receptor subtype.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subunit and incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.
-
The oocyte membrane potential is clamped at a holding potential of -60 mV.
-
The oocyte is perfused with a standard frog Ringer's solution.
-
-
Compound Application:
-
To elicit a baseline response, ATP is applied to the oocyte at a concentration that produces a submaximal current (e.g., EC₅₀).
-
To test for antagonism, the oocyte is pre-incubated with varying concentrations of Iso-PPADS for a defined period (e.g., 2-5 minutes) before the co-application of Iso-PPADS and ATP.
-
-
Data Analysis:
-
The peak amplitude of the ATP-activated current in the presence and absence of Iso-PPADS is measured.
-
Inhibition curves are generated by plotting the percentage of inhibition against the concentration of Iso-PPADS to determine the IC₅₀ value.
-
Calcium Imaging Assay
This cell-based assay measures the influx of calcium through P2X receptors upon activation, providing a functional readout of receptor activity.
Objective: To quantify the inhibitory effect of Iso-PPADS on ATP-induced calcium influx in cells expressing P2X receptors.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the desired P2X receptor subtype are cultured in a 96-well, black, clear-bottom microplate.
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
The cells are incubated for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
The dye-containing solution is removed, and the cells are washed with the assay buffer.
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is established.
-
To test for antagonism, cells are pre-incubated with varying concentrations of Iso-PPADS.
-
The plate reader's injection system is used to add a solution of ATP to each well, and the change in fluorescence is recorded over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon ATP addition is quantified.
-
The inhibitory effect of Iso-PPADS is calculated as a percentage of the control response (ATP alone).
-
Concentration-response curves are generated to determine the IC₅₀ value of Iso-PPADS.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kᵢ) of an unlabeled competitor like Iso-PPADS.
Objective: To determine the binding affinity of Iso-PPADS for a specific P2X receptor subtype.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target P2X receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a specific radioligand for P2X receptors (e.g., [³H]α,β-methylene ATP).
-
Varying concentrations of unlabeled Iso-PPADS are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled P2 receptor agonist or antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding at each concentration of Iso-PPADS is calculated by subtracting non-specific binding from total binding.
-
Competition binding curves are generated, and the IC₅₀ value is determined.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
P2X Receptor Signaling Pathway
The antagonism
Methodological & Application
Application Notes and Protocols for Iso-PPADS Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid (Iso-PPADS) tetrasodium salt is a non-selective antagonist of P2X purinergic receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP) and are implicated in a wide range of physiological and pathophysiological processes, including neurotransmission, inflammation, and chronic pain. As a pharmacological tool, Iso-PPADS is instrumental in elucidating the roles of P2X receptors in various biological systems. These application notes provide detailed protocols for the experimental use of Iso-PPADS tetrasodium salt in cell-based assays.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 599.3 g/mol [3] |
| Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂[3] |
| Appearance | Orange solid |
| Solubility | Soluble to 100 mM in water[3] |
| Storage | Desiccate at -20°C. For solutions, store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1] |
Quantitative Data: Antagonist Potency
| Parameter | Receptor Subtype(s) | Value | Species | Reference(s) |
| pKi | P2X | 6.5 | Rat | [3] |
| IC₅₀ | P2X₁ | 43 nM | Not Specified | [1] |
| IC₅₀ | P2X₃ | 84 nM | Not Specified | [1] |
| IC₅₀ | STAT4 | 1.9 ± 0.2 μM | Not Specified | [4] |
| IC₅₀ | STAT5b | 1.9 ± 0.1 μM | Not Specified | [4] |
Mechanism of Action: P2X Receptor Signaling Pathway
Iso-PPADS acts as a competitive antagonist at P2X receptors, blocking the binding of the endogenous agonist ATP. This inhibition prevents the opening of the non-selective cation channel, thereby blocking the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. The subsequent downstream signaling cascades, which are initiated by changes in ion concentrations and membrane potential, are consequently inhibited.
Experimental Workflow
The following diagram outlines a general workflow for studying the effect of Iso-PPADS on P2X receptor-mediated cellular responses.
Detailed Experimental Protocols
Protocol 1: Preparation of Iso-PPADS Stock and Working Solutions
This protocol is adapted from general laboratory practices for handling similar compounds.
Materials:
-
This compound salt powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (for sterile applications)
Procedure for 100 mM Stock Solution:
-
In a sterile environment (e.g., laminar flow hood), weigh out 59.93 mg of this compound salt powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C for up to one month.
Procedure for Working Solutions:
-
Thaw an aliquot of the 100 mM Iso-PPADS stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate pre-warmed cell culture medium or assay buffer. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of medium/buffer.
-
Mix the working solution gently by pipetting. The solution is now ready for use in experiments.
Protocol 2: Calcium Imaging Assay for P2X Receptor Antagonism
This protocol is based on the methodology described by Palygin et al. (2018) for studying purinergic signaling in cystic epithelia.[5]
Materials:
-
Cells expressing P2X receptors (e.g., ARPKD cystic epithelial cells) cultured on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Iso-PPADS working solutions (prepared as in Protocol 1)
-
P2X receptor agonist (e.g., ATP) working solution
-
Fluorescence microscopy setup equipped for ratiometric calcium imaging
Procedure:
-
Cell Loading with Calcium Dye: a. Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells on coverslips and wash once with HBSS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove excess dye. e. Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
Calcium Imaging: a. Mount the coverslip with the loaded cells onto the perfusion chamber of the fluorescence microscope. b. Perfuse the cells with HBSS to establish a stable baseline fluorescence signal. c. Pre-incubate the cells with the desired concentration of Iso-PPADS by perfusing the chamber with the Iso-PPADS working solution for 5-10 minutes. d. While continuing to perfuse with the Iso-PPADS solution, stimulate the cells with a P2X agonist (e.g., 100 µM ATP) for a defined period. e. Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). f. After agonist stimulation, wash the cells with HBSS to return to baseline. g. Repeat the agonist stimulation in the absence of Iso-PPADS as a positive control.
-
Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time. b. Quantify the peak response to the agonist in the presence and absence of different concentrations of Iso-PPADS. c. Plot the agonist response as a percentage of the control response against the concentration of Iso-PPADS to generate a dose-response curve and determine the IC₅₀ value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from the methods described for characterizing PPADS inhibition of ATP-activated currents in dorsal root ganglion neurons.[6]
Materials:
-
Cells expressing P2X receptors
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, and data acquisition software)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.2)
-
Iso-PPADS working solutions in external solution
-
ATP working solution in external solution
Procedure:
-
Cell Preparation and Pipette Fabrication: a. Plate cells at a suitable density for patch-clamp recording. b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. c. Fire-polish the pipette tips.
-
Whole-Cell Recording: a. Place the dish with cells on the microscope stage and perfuse with the external solution. b. Approach a target cell with the patch pipette while applying positive pressure. c. Upon contact with the cell, release the positive pressure to form a high-resistance (GΩ) seal. d. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. e. Clamp the cell at a holding potential of -60 mV.
-
Drug Application and Data Acquisition: a. Obtain a stable baseline recording of membrane current. b. Apply the P2X agonist (e.g., ATP) for a short duration to elicit an inward current. Record the current response. c. Wash the cell with the external solution until the current returns to baseline. d. Pre-apply the desired concentration of Iso-PPADS for a defined period (e.g., 1-2 minutes) by perfusing the cell with the Iso-PPADS-containing external solution. e. Co-apply the agonist and Iso-PPADS and record the resulting current. f. Wash the cell with the external solution to assess the reversibility of the inhibition. g. Repeat for a range of Iso-PPADS concentrations to determine the dose-dependent inhibition.
-
Data Analysis: a. Measure the peak amplitude of the ATP-activated current in the absence and presence of different concentrations of Iso-PPADS. b. Calculate the percentage of inhibition for each Iso-PPADS concentration. c. Construct a dose-response curve and calculate the IC₅₀ value for Iso-PPADS.
Concluding Remarks
This compound salt is a valuable pharmacological tool for the investigation of P2X receptor function. The protocols provided herein offer a framework for its application in common cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. Careful consideration of drug concentrations, incubation times, and appropriate controls is essential for the accurate interpretation of data.
References
- 1. Electrophysiology - Wikipedia [en.wikipedia.org]
- 2. Inhibition of ATP-activated current by zinc in dorsal root ganglion neurones of bullfrog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Iso-PPADS Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X purinoceptors, with a pKi of 6.5.[1][2][3][4] It exhibits similar activity to the more widely studied compound, PPADS.[1][4] Iso-PPADS is a potent inhibitor of P2X1 and P2X3 receptors, with IC50 values of 43 nM and 84 nM, respectively, and is more potent than PPADS at P2X1, P2X2, P2X3, and P2Y1 receptors.[2] These application notes provide a summary of recommended in vivo dosages, based on studies with the closely related compound PPADS, and detailed protocols to guide researchers in their experimental design.
Data Presentation
Due to the limited availability of direct in vivo dosage data for Iso-PPADS tetrasodium, the following table summarizes the dosage information from a study using PPADS tetrasodium in a rat model of mesangial proliferative glomerulonephritis. Given the similar biological activity of Iso-PPADS and PPADS, these dosages can serve as a starting point for experimental design with Iso-PPADS, with the caveat that dose-response studies are recommended.
| Compound | Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Key Findings | Reference |
| PPADS tetrasodium | Male Sprague-Dawley rats (160-200g) with anti-Thy1 induced glomerulonephritis | Intraperitoneal (i.p.) | 15, 30, and 60 mg/100g body weight | Every 12 hours for 8 days (with a double loading dose for the first injection) | Dose-dependently reduced early glomerular mesangial cell proliferation. | [5] |
Signaling Pathway
Iso-PPADS, as a P2X receptor antagonist, blocks the binding of extracellular ATP to these ligand-gated ion channels. This inhibition prevents the influx of cations such as Na+ and Ca2+, thereby blocking downstream signaling cascades that are involved in various physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation.
Caption: Antagonistic action of Iso-PPADS on P2X receptors.
Experimental Protocols
The following is a detailed protocol for an in vivo study using a P2X receptor antagonist, adapted from a study utilizing PPADS in rats. This protocol can be used as a template for designing experiments with Iso-PPADS.
Objective: To evaluate the in vivo efficacy of this compound in a disease model.
Materials:
-
This compound salt
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., Sprague-Dawley rats, 160-200g)
-
Syringes and needles for intraperitoneal injection
-
Standard laboratory equipment for animal handling and monitoring
Procedure:
-
Preparation of Iso-PPADS Solution:
-
Prepare a stock solution of Iso-PPADS in sterile saline. For example, to achieve a dose of 30 mg/100g in a 200g rat (60 mg total dose) with an injection volume of 0.5 mL, the concentration of the solution would need to be 120 mg/mL. Note: Solubility should be confirmed for high concentrations.
-
Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
Prepare fresh solutions daily if possible. If storage is necessary, store solutions at -20°C for up to one month.[2]
-
Animal Dosing:
-
Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Induce the disease model of interest (e.g., anti-Thy1 glomerulonephritis).
-
Administer the first dose of Iso-PPADS via intraperitoneal (i.p.) injection 60 minutes after disease induction. This initial dose should be a loading dose, double the amount of subsequent injections.[5]
-
Continue with maintenance doses every 12 hours for the duration of the study (e.g., 8 days).[5]
-
A control group receiving vehicle (sterile saline) injections should be included.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
At the end of the study period, euthanize the animals and collect tissues of interest for analysis (e.g., kidneys for histological examination, blood for biochemical markers).
-
Analyze the collected samples to determine the effect of Iso-PPADS on the disease parameters (e.g., cell proliferation, protein expression).
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vivo study investigating the effects of Iso-PPADS.
Caption: General experimental workflow for in vivo Iso-PPADS studies.
Important Considerations
-
Route of Administration: While intraperitoneal injection has been used for PPADS, other parenteral routes such as intravenous, intramuscular, or subcutaneous injection may be considered depending on the experimental goals and the pharmacokinetic properties of Iso-PPADS.[6]
-
Dose Optimization: The provided dosage range is a starting point. It is crucial to perform dose-response studies to determine the optimal dose for the specific animal model and desired effect.[6]
-
Pharmacokinetics: The distribution, bioavailability, half-life, and clearance rates of Iso-PPADS in the chosen animal model are important factors to consider and may require preliminary pharmacokinetic studies.[6]
-
Controls: Always include appropriate control groups, including a vehicle control, in your experimental design.
Disclaimer: This information is for research use only and is not intended for therapeutic or diagnostic use in humans or animals. Researchers should always consult relevant literature and conduct their own optimization studies.
References
Application Notes and Protocols for Electrophysiology Studies Using Iso-PPADS Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid (Iso-PPADS) tetrasodium is a non-selective antagonist of P2X purinergic receptors, which are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] These receptors are implicated in a wide range of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain perception. Iso-PPADS serves as a valuable pharmacological tool to investigate the roles of P2X receptors in these processes.[3] This document provides detailed application notes and protocols for the use of Iso-PPADS tetrasodium in electrophysiological studies, particularly whole-cell patch-clamp and calcium imaging experiments.
Mechanism of Action
P2X receptors are trimeric ion channels that, upon binding to extracellular ATP, undergo a conformational change, opening a non-selective cation channel permeable to Na⁺, K⁺, and Ca²⁺.[4] This ion influx leads to membrane depolarization and the initiation of downstream signaling cascades. Iso-PPADS acts as a competitive antagonist, binding to the ATP binding site on the P2X receptor, thereby preventing its activation by ATP. While it is a potent antagonist at several P2X subtypes, it is important to note its non-selective nature and potential activity at some P2Y G-protein-coupled purinergic receptors at higher concentrations.[1][5]
Quantitative Data Presentation
The inhibitory potency of Iso-PPADS and its close structural isomer PPADS varies across different P2X receptor subtypes. The following table summarizes key quantitative data to aid in experimental design.
| Antagonist | Receptor Subtype | Cell Type/System | Assay Method | IC50 Value | Reference |
| Iso-PPADS | P2X₁ | Recombinant | Electrophysiology | 43 nM | [2] |
| Iso-PPADS | P2X₃ | Recombinant | Electrophysiology | 84 nM | [2] |
| PPADS | P2X₁ | Recombinant | Electrophysiology | 1 - 2.6 µM | [5][6] |
| PPADS | P2X₂ | Recombinant | Electrophysiology | 1 - 2.6 µM | [5][6] |
| PPADS | P2X₃ | Recombinant | Electrophysiology | 1 - 2.6 µM | [5][6] |
| PPADS | P2X₅ | Recombinant | Electrophysiology | 1 - 2.6 µM | [5][6] |
| PPADS | P2X Receptors | Bullfrog DRG Neurons | Electrophysiology | 2.5 ± 0.03 µM | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound salt (MW: 599.3 g/mol )[1]
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Based on the batch-specific molecular weight, calculate the mass of Iso-PPADS required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolve the calculated mass of Iso-PPADS in nuclease-free water. Iso-PPADS is readily soluble in water.[1]
-
Vortex the solution briefly to ensure complete dissolution.
-
For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[2] For short-term storage (a few days), 4°C is acceptable.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a method to directly measure ion channel activity in response to ATP and its inhibition by Iso-PPADS.
Materials:
-
Cultured cells expressing P2X receptors on coverslips
-
External (extracellular) solution (e.g., aCSF: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose, bubbled with 95% O₂/5% CO₂)[8]
-
Internal (intracellular) solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2 with KOH)[8]
-
This compound stock solution
-
ATP stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling recording pipettes
Procedure:
-
Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the recording pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Baseline and Agonist Application: a. Record baseline current for 1-2 minutes. b. Apply a known concentration of ATP (e.g., 10 µM) to the cell via a perfusion system and record the inward current. c. Wash out the ATP with the external solution until the current returns to baseline.
-
Antagonist Application: a. Pre-incubate the cell with the desired concentration of Iso-PPADS (e.g., 1-10 µM) in the external solution for 2-5 minutes.[7] b. Co-apply the same concentration of ATP along with Iso-PPADS and record the current.
-
Data Analysis: a. Measure the peak amplitude of the ATP-evoked current in the absence and presence of Iso-PPADS. b. Calculate the percentage of inhibition caused by Iso-PPADS. c. If testing multiple concentrations of Iso-PPADS, construct a concentration-response curve to determine the IC₅₀ value.
Calcium Imaging Protocol
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of P2X receptor activation and its blockade by Iso-PPADS.
Materials:
-
Cells expressing P2X receptors cultured on glass-bottom dishes or coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
ATP stock solution
-
Fluorescence microscope with a suitable camera and data acquisition software
Procedure:
-
Dye Loading: a. Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C. c. Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes at room temperature.
-
Imaging: a. Place the dish or coverslip with dye-loaded cells in the imaging chamber on the microscope. b. Acquire a baseline fluorescence signal. c. Apply ATP to stimulate the P2X receptors and record the change in fluorescence intensity over time.
-
Inhibition Assay: a. Wash out the ATP with HBSS. b. Pre-incubate the cells with the desired concentration of Iso-PPADS for 2-5 minutes. c. Co-apply ATP and Iso-PPADS while continuously recording the fluorescence signal.
-
Data Analysis: a. Measure the peak change in fluorescence intensity (ΔF/F₀) in response to ATP with and without Iso-PPADS. b. Quantify the inhibitory effect of Iso-PPADS on the ATP-induced calcium response.
Conclusion
This compound is a potent, though non-selective, antagonist of P2X receptors, making it a valuable tool for characterizing purinergic signaling in various cellular systems. The provided protocols for whole-cell patch-clamp electrophysiology and calcium imaging offer a framework for investigating the role of P2X receptors in cellular function and for screening potential therapeutic compounds that target this receptor family. Careful experimental design, including appropriate concentration selection and pre-incubation times, is crucial for obtaining reliable and reproducible data.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 7. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Application Notes and Protocols: Calcium Imaging Assay with Iso-PPADS Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a critical role in a vast array of physiological and pathological processes.[1] The P2 family of purinergic receptors, which are broadly distributed throughout the body, are key players in this signaling cascade. These receptors are divided into two main subfamilies: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs).[1][2]
P2X receptors, upon activation by ATP, form non-selective cation channels that permit the influx of Na+, K+, and notably, Ca2+ into the cell, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[1][2] This calcium influx serves as a crucial second messenger, triggering downstream cellular responses. Given their involvement in processes like neurotransmission, inflammation, and chronic pain, P2X receptors are significant targets for drug discovery.[1]
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective P2X receptor antagonist.[3][4] It is a valuable pharmacological tool for investigating the role of P2X receptors in cellular signaling. Calcium imaging assays, which utilize fluorescent indicators to measure changes in [Ca2+]i, provide a robust and high-throughput method to study P2X receptor function and to screen for potential modulators.[5][6] This document provides detailed protocols and application notes for utilizing Iso-PPADS in calcium imaging assays.
Data Presentation: Iso-PPADS Tetrasodium Properties
For effective experimental design, it is crucial to understand the properties and inhibitory potency of Iso-PPADS.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 599.3 g/mol | [3] |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ | [3] |
| Solubility | Soluble in water to 100 mM | [3] |
| Storage (Solid) | Desiccate at -20°C | [4] |
| Storage (Solutions) | Prepare fresh or store at -20°C for up to one month. Avoid freeze-thaw cycles. | [3][7] |
| Appearance | Varies; refer to manufacturer's data sheet |
Table 2: Inhibitory Potency (IC₅₀) of Iso-PPADS on P2X Receptors
| Receptor Subtype | Reported IC₅₀ | Notes | Reference |
| P2X₁ | 43 nM | Potent inhibition. | [3] |
| P2X₃ | 84 nM | Potent inhibition. | [3] |
| Other P2X/P2Y | Iso-PPADS is more potent than the related compound PPADS at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors. | Activity is non-selective across the P2X family. | [3] |
Signaling Pathway and Mechanism of Action
Activation of P2X receptors by extracellular ATP creates a channel for calcium influx. Iso-PPADS acts by blocking this channel, thereby inhibiting the downstream calcium signal.
Experimental Protocols
This section provides a detailed protocol for a fluorescent calcium imaging assay using Iso-PPADS as a P2X receptor antagonist. The protocol is optimized for a 96-well plate format suitable for plate readers but can be adapted for fluorescence microscopy.
Protocol 1: Calcium Imaging Assay to Measure P2X Antagonism
Materials:
-
Cells expressing P2X receptors of interest
-
Black-walled, clear-bottom 96-well microplates
-
This compound salt
-
ATP (or other P2X agonist)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)[9]
-
Fluorescence plate reader with automated injectors or fluorescence microscope
Procedure:
-
Cell Plating:
-
Preparation of Reagents:
-
Iso-PPADS Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of Iso-PPADS in high-purity water.[3][4] Aliquot and store at -20°C for long-term use.[3] On the day of the experiment, thaw an aliquot and prepare serial dilutions in Assay Buffer at 2x the final desired concentration.
-
Agonist Stock Solution: Prepare a concentrated stock solution of ATP in water and store at -20°C. On the day of the experiment, prepare a working solution in Assay Buffer at a concentration that will elicit a sub-maximal response (e.g., EC₈₀), typically at 5x or 10x the final desired concentration.
-
Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[12]
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[8]
-
For one 96-well plate, mix ~20 µL of 1 mM Fluo-4 AM with ~20 µL of 20% Pluronic F-127.[13]
-
Add this mixture to 10 mL of Assay Buffer to achieve a final Fluo-4 AM concentration of 2-5 µM.[14]
-
If using, supplement the buffer with Probenecid (final concentration typically 1-2.5 mM).[10]
-
Vortex the solution thoroughly to ensure the dye is dispersed.[8] This solution should be used within 2 hours.[9]
-
-
-
Cell Loading with Calcium Dye:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the Dye Loading Solution to each well.[9]
-
Incubate the plate in a cell culture incubator at 37°C for 45-60 minutes, protected from light.[8][9] Some cell types may load better at room temperature.[10]
-
-
Antagonist Incubation:
-
After incubation, carefully remove the Dye Loading Solution.
-
Wash the cells twice with 100 µL of Assay Buffer per well to remove extracellular dye. Leave a final volume of 100 µL in each well.[13]
-
Add 100 µL of the 2x Iso-PPADS dilutions to the appropriate wells. For control (agonist-only) wells, add 100 µL of Assay Buffer. The final volume in each well will now be 200 µL.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Place the plate into the fluorescence plate reader, which should be set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).[12]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injector, add the ATP agonist solution to each well.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence (F_max - F_baseline).
-
Normalize the response in each well to the control wells (agonist only) to determine the percent inhibition for each concentration of Iso-PPADS.
-
Plot the percent inhibition against the log concentration of Iso-PPADS and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram outlines the key steps of the calcium imaging protocol.
Application in Drug Discovery
Iso-PPADS is an essential tool compound in a drug discovery setting. While primary high-throughput screens (HTS) may identify numerous "hits" that modulate an ATP-induced calcium signal, these hits could be acting at various points in the signaling cascade. Iso-PPADS can be used in secondary assays to specifically confirm whether a compound's activity is mediated through the P2X receptor. If a hit compound's effect is blocked or competed by Iso-PPADS, it strongly suggests the compound acts at the P2X receptor.
References
- 1. What are Purinergic P2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 4. This compound salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. hellobio.com [hellobio.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: P2X Receptor Inhibition Assay with Iso-PPADS Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X receptors are ATP-gated ion channels that play a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and pain signaling. Their involvement in pathological conditions has made them attractive targets for drug discovery. Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X receptors, widely used as a tool to investigate their function. These application notes provide detailed protocols for utilizing Iso-PPADS in P2X receptor inhibition assays.
P2X Receptor Signaling Pathway
Upon binding of extracellular ATP, P2X receptors, which are trimeric ligand-gated ion channels, undergo a conformational change.[1] This opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] The resulting membrane depolarization and increase in intracellular calcium concentration trigger various downstream signaling cascades.[2][3]
Quantitative Data: Inhibitory Potency of Iso-PPADS and PPADS
Iso-PPADS is a non-selective P2X receptor antagonist.[4] Its potency varies across different P2X receptor subtypes. The following table summarizes the available inhibitory potencies (IC₅₀) of Iso-PPADS and its closely related isomer, PPADS.
| Antagonist | P2X Subtype | IC₅₀ Value | Notes |
| Iso-PPADS | P2X₁ | 43 nM | Potently inhibits P2X₁ receptors.[4] |
| P2X₃ | 84 nM | Potently inhibits P2X₃ receptors.[4] | |
| P2X₂, P2Y₁ | More potent than PPADS | Specific IC₅₀ values not provided, but noted to be more potent.[4] | |
| PPADS | P2X₁ | 1 - 2.6 µM | Non-selective antagonist.[5][6] |
| P2X₂ | 1 - 2.6 µM | Non-selective antagonist.[5][6] | |
| P2X₃ | 1 - 2.6 µM | Non-selective antagonist.[5][6] | |
| P2X₄ | ~30 µM | Lower potency compared to other subtypes.[7] | |
| P2X₅ | 1 - 2.6 µM | Non-selective antagonist.[5][6] | |
| P2X₇ | ~1-3 µM | Effective antagonist.[7] |
Experimental Protocols
Preparation of Iso-PPADS Tetrasodium Stock Solution
Proper preparation of the Iso-PPADS stock solution is critical for accurate and reproducible results.
Materials:
-
This compound salt (Molecular Weight: ~599.3 g/mol )[4]
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound salt powder.
-
Solubilization: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration. Iso-PPADS is soluble in water up to 100 mM.[4]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month.[4][8] When ready to use, thaw the aliquot at room temperature.[4]
Experimental Workflow: P2X Receptor Inhibition Assay
The general workflow for assessing P2X receptor inhibition by Iso-PPADS involves cell preparation, incubation with the antagonist, stimulation with an agonist, and subsequent measurement of the cellular response.
Detailed Experimental Protocols
Calcium Imaging Assay for P2X Receptor Inhibition
This protocol describes the use of a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium following P2X receptor activation and its inhibition by Iso-PPADS.
Materials:
-
Cells expressing the P2X receptor of interest
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM, AM ester form
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
P2X receptor agonist (e.g., ATP)
-
This compound stock solution
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare the loading buffer by mixing the Fluo-4 AM stock and Pluronic F-127 stock with HBSS to achieve a final Fluo-4 AM concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS per well to remove extracellular dye. Leave a final volume of 100 µL of HBSS in each well.
-
Iso-PPADS Pre-incubation:
-
Prepare serial dilutions of Iso-PPADS in HBSS at 2x the final desired concentrations.
-
Add 100 µL of the 2x Iso-PPADS solutions to the corresponding wells. For control wells, add 100 µL of HBSS.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the P2X agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm) over time.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add the agonist to all wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (agonist alone).
-
Plot the normalized response against the concentration of Iso-PPADS and fit the data to a dose-response curve to determine the IC₅₀ value.
-
YO-PRO-1 Uptake Assay for P2X₇ Receptor Inhibition
The P2X₇ receptor, upon prolonged activation, forms a large pore permeable to molecules up to 900 Da, such as the fluorescent dye YO-PRO-1. This assay is particularly useful for screening P2X₇ receptor antagonists.
Materials:
-
HEK293 cells stably expressing the P2X₇ receptor
-
96-well plates
-
Assay buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM D-glucose, 2 mM CaCl₂, 2 mM KCl, 1 mM MgCl₂; pH 7.3)
-
YO-PRO-1 iodide
-
P2X₇ receptor agonist (e.g., ATP or BzATP)
-
This compound stock solution
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-P2X₇ cells into a 96-well plate and culture overnight.[9]
-
Cell Washing: Wash the cells with assay buffer.[9]
-
Antagonist and Dye Incubation:
-
Agonist Addition and Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation ~491 nm, emission ~509 nm) kinetically.
-
Establish a baseline fluorescence reading.
-
Add the P2X₇ agonist (e.g., ATP at a final concentration of 1-5 mM) to the wells.[9]
-
Immediately begin recording the fluorescence signal over time (e.g., for 15-30 minutes).
-
-
Data Analysis:
-
Determine the rate of YO-PRO-1 uptake (the slope of the initial linear phase of the fluorescence increase).
-
Normalize the rates to the control wells (agonist alone).
-
Plot the normalized rates against the concentration of Iso-PPADS and fit the data to a dose-response curve to calculate the IC₅₀ value.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 5. PPADS tetrasodium salt | CAS:192575-19-2 | P2 purinergic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye [polscientific.com]
- 7. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 9. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
Iso-PPADS Tetrasodium Salt: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise preparation and application of antagonist compounds are paramount for reproducible and reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation and use of Iso-PPADS tetrasodium salt, a non-selective antagonist of P2X purinergic receptors.
Introduction
Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS) is a valuable pharmacological tool for studying purinergic signaling. It functions as a non-selective antagonist at P2X receptors, which are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] By blocking these receptors, Iso-PPADS allows for the investigation of their roles in a multitude of physiological and pathophysiological processes. This document outlines the essential information and procedures for the effective use of Iso-PPADS in a laboratory setting.
Physicochemical and Biological Properties
A summary of the key properties of this compound salt is provided below for quick reference. It is crucial to refer to the batch-specific certificate of analysis for the most accurate molecular weight for your calculations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ | [1] |
| Molecular Weight | ~599.3 g/mol (Varies by batch) | [1] |
| Appearance | Orange solid | [2] |
| Solubility | Soluble in water up to 100 mM | [1][3] |
| Storage (Solid) | Desiccate at -20°C | [1] |
| Storage (Solution) | Prepare fresh or store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [1][4] |
| Biological Activity | Non-selective P2X purinoceptor antagonist (pKᵢ = 6.5).[1] Potently inhibits P2X₁ and P2X₃ receptors with IC₅₀ values of 43 nM and 84 nM, respectively.[1] |
Purinergic Signaling Pathway Inhibition by Iso-PPADS
Iso-PPADS exerts its inhibitory effects on the purinergic signaling pathway by blocking the activation of P2X receptors. The following diagram illustrates this mechanism.
Caption: Antagonistic action of Iso-PPADS on P2X receptors.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of Iso-PPADS in water.
Materials:
-
This compound salt powder
-
Sterile, high-purity water (e.g., nuclease-free water)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Determine Mass: Refer to the batch-specific molecular weight provided on the vial or Certificate of Analysis. To prepare 1 mL of a 100 mM stock solution, calculate the required mass (Mass = 0.1 L/mol * 1 mL * Molecular Weight g/mol ). For a molecular weight of 599.3 g/mol , this would be 59.93 mg.
-
Weighing: Carefully weigh the calculated amount of this compound salt powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile water to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming or sonication in an ultrasonic bath can be used to facilitate the process.[5]
-
Storage: For immediate use, proceed to prepare working solutions. For storage, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one month.[1]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol details the dilution of the stock solution to a final working concentration for use in cell-based assays.
Materials:
-
100 mM Iso-PPADS stock solution
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and pipettors
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: If the stock solution is frozen, thaw it at room temperature.[6]
-
Dilution Calculation: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would need 1 µL of the stock solution.
-
Dilution: In a sterile tube, add the calculated volume of the Iso-PPADS stock solution to the appropriate volume of pre-warmed cell culture medium (e.g., 999 µL for the example above).
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can be detrimental to cells.
-
Application: The working solution is now ready to be added to your cell culture experiment.
Experimental Workflow: From Powder to Experiment
The following diagram outlines the general workflow for preparing and using Iso-PPADS in a research setting.
Caption: Step-by-step workflow for Iso-PPADS solution preparation.
Troubleshooting
Issue: Precipitate observed in the stock solution after thawing. Solution: This can occur at low temperatures. Allow the solution to fully equilibrate to room temperature and vortex or sonicate to redissolve the precipitate.[5] If the precipitate persists, the solution may have become unstable, and it is advisable to prepare a fresh stock.
Issue: Inconsistent or reduced antagonist activity. Solution: This may be due to degradation of the Iso-PPADS in solution. Ensure that stock solutions are not stored for longer than the recommended period and that repeated freeze-thaw cycles are avoided.[4] Preparing fresh solutions is always the best practice for ensuring maximum activity.[1]
Conclusion
The proper preparation and handling of this compound salt are critical for its effective use as a P2X receptor antagonist. By following these detailed protocols and application notes, researchers can ensure the integrity and reliability of their experimental results when investigating the complex roles of purinergic signaling. Always consult the product-specific information provided by the supplier for any batch-specific variations.
References
Application Notes and Protocols: Iso-PPADS Tetrasodium in Ventilator-Induced Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Iso-PPADS tetrasodium, a non-selective P2X purinoceptor antagonist, in preclinical studies of ventilator-induced brain injury (VIBI). The information is based on established experimental models and aims to guide researchers in investigating the therapeutic potential of targeting purinergic signaling to mitigate the neurological consequences of mechanical ventilation.
Background
Mechanical ventilation, a life-saving intervention in critical care, can paradoxically contribute to de novo brain injury, a phenomenon termed Ventilator-Associated Brain Injury (VABI).[1][2][3] Emerging evidence suggests that injurious mechanical ventilation settings can trigger a signaling cascade originating in the lungs, leading to neuroinflammation and neuronal apoptosis in brain regions such as the hippocampus.[1][4] This lung-brain crosstalk is believed to be mediated, in part, by the activation of pulmonary mechanosensors and subsequent afferent neural signaling.[5][6]
One key pathway implicated in VIBI involves the release of adenosine triphosphate (ATP) from stretched lung epithelial cells.[7][8][9][10] This extracellular ATP then activates purinergic receptors, such as the P2X receptors on vagal afferent nerves, initiating a signal that is transmitted to the brain.[5][6][7] This can lead to an imbalance in hippocampal neurotransmitters and activation of pro-apoptotic signaling pathways.[5][6]
Iso-PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) tetrasodium is a non-selective antagonist of P2X receptors.[7] By blocking these receptors in the lungs, Iso-PPADS has been shown to ameliorate VIBI in preclinical models, suggesting that purinergic receptor blockade is a promising therapeutic strategy.[1][5][7]
Experimental Protocols
This section details the experimental methodology for inducing VIBI in a murine model and assessing the neuroprotective effects of this compound.
1. Animal Model and Preparation
-
Species: Wild-type C57BL/6J mice (8-10 weeks old) are a commonly used model.[5][6]
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., intraperitoneal ketamine and xylazine). Confirm adequate anesthesia by the absence of a pedal withdrawal reflex.
-
Tracheostomy: Perform a tracheostomy and cannulate the trachea with a 20-gauge catheter for mechanical ventilation.
-
Catheterization: If required for blood pressure monitoring or blood sampling, catheterize the femoral artery.
2. Mechanical Ventilation Protocol
-
Ventilator Settings: Connect the tracheostomy tube to a small animal ventilator.
-
Protective Ventilation (Sham Group):
-
Tidal Volume (VT): 6-8 mL/kg
-
Positive End-Expiratory Pressure (PEEP): 2 cm H₂O
-
Respiratory Rate: Adjusted to maintain physiological PaCO₂
-
Fraction of Inspired Oxygen (FiO₂): 0.21
-
-
Injurious Ventilation (VIBI Group):
-
Tidal Volume (VT): High VT (e.g., 20-30 mL/kg) to induce lung and brain injury.[1]
-
PEEP: 0-2 cm H₂O
-
Respiratory Rate: Adjusted as needed.
-
FiO₂: 0.21
-
-
Duration: Ventilate animals for a specified period, for example, 1-4 hours, to induce brain injury.[1]
3. This compound Administration
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Dosage: A dose of 20 mg/kg has been shown to be effective.[7]
-
Route of Administration: Intratracheal administration is a targeted approach for this application.[1][5][7]
-
Timing: Administer Iso-PPADS prior to the initiation of injurious mechanical ventilation.[7]
-
Procedure for Intratracheal Administration:
-
Position the anesthetized and tracheostomized mouse in a supine position.
-
Instill the Iso-PPADS solution directly into the tracheal cannula.
-
Follow with a small bolus of air to ensure distribution into the lungs.
-
4. Tissue Collection and Processing
-
Euthanasia: At the end of the ventilation period, euthanize the animals via an approved method (e.g., overdose of anesthetic followed by exsanguination).
-
Brain Dissection: Rapidly dissect the brain and isolate the hippocampus on a cold surface.
-
Tissue Storage: Snap-freeze the hippocampal tissue in liquid nitrogen and store at -80°C for subsequent biochemical analysis.
-
Bronchoalveolar Lavage (BAL): If assessing lung injury, perform a bronchoalveolar lavage to collect BAL fluid for inflammatory marker analysis.
5. Biochemical and Molecular Analysis
-
Western Blotting:
-
Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β, cleaved PARP-1, PARP-1).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
ELISA:
-
Measure the concentration of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in hippocampal homogenates or BAL fluid using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effect of Iso-PPADS on VIBI.
Table 1: Effect of Iso-PPADS on Hippocampal Pro-Apoptotic Signaling Pathways in Ventilator-Induced Brain Injury
| Treatment Group | p-Akt/Akt Ratio | p-GSK3β/GSK3β Ratio | Cleaved PARP-1/PARP-1 Ratio |
| Sham (Protective Ventilation) | Baseline | Baseline | Baseline |
| VIBI (Injurious Ventilation) | Decreased | Decreased | Increased |
| VIBI + Iso-PPADS (20 mg/kg) | Restored to baseline | Restored to baseline | Restored to baseline |
Data presented as relative changes compared to the sham group. Based on findings from Gonzalez-López et al., 2019.[7]
Table 2: Effect of Iso-PPADS on Hippocampal Inflammatory Cytokine Levels in Ventilator-Induced Brain Injury
| Treatment Group | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |
| Sham (Protective Ventilation) | Low | Low | Low |
| VIBI (Injurious Ventilation) | Significantly Increased | Significantly Increased | Significantly Increased |
| VIBI + Iso-PPADS (20 mg/kg) | Levels similar to sham | Levels similar to sham | Levels similar to sham |
Data presented as expected trends. Based on findings from Gonzalez-López et al., 2019.[7]
Visualizations
Signaling Pathway of Ventilator-Induced Brain Injury and Iso-PPADS Intervention
Caption: Proposed signaling cascade in VIBI and the inhibitory action of Iso-PPADS.
Experimental Workflow for VIBI Studies with Iso-PPADS
Caption: Step-by-step experimental workflow for evaluating Iso-PPADS in a VIBI model.
References
- 1. Ventilator-associated Brain Injury: A New Priority for Research in Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ventilator-induced brain injury: another iatrogenic complication of mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative Pressure Ventilation Can Prevent Ventilator-associated Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain injury after 50 h of lung-protective mechanical ventilation in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung Purinoceptor Activation Triggers Ventilator-Induced Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lung Purinoceptor Activation Triggers Ventilator-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. Mechanical ventilation induces lung and brain injury through ATP production, P2Y1 receptor activation and dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanical ventilation induces lung and brain injury through ATP production, P2Y1 receptor activation and dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Iso-PPADS Tetrasodium in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-PPADS (Pyridoxal-5'-phosphate-6-azophenyl-2',5'-disulfonate) tetrasodium salt is a non-selective, potent antagonist of P2X purinergic receptors. It is a structural isomer of PPADS and serves as a critical pharmacological tool in neuroscience research to investigate the diverse roles of extracellular ATP and P2X receptors. These receptors are ATP-gated ion channels widely expressed in the central and peripheral nervous systems, where they are implicated in a vast array of physiological and pathological processes, including synaptic transmission, neuroinflammation, neuropathic pain, and neurodegeneration.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Iso-PPADS in neuroscience research.
Mechanism of Action
Iso-PPADS exerts its primary effect by blocking the ion channels of P2X receptors. When extracellular ATP, released during neurotransmission or cellular stress, binds to P2X receptors, it triggers the opening of a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺, membrane depolarization, and initiation of downstream signaling cascades. Iso-PPADS acts as a competitive or non-competitive antagonist at the ATP binding site or an allosteric site, preventing this channel activation and inhibiting the subsequent cellular response.[3]
While it is a potent blocker of several P2X receptor subtypes, it is considered non-selective and may also inhibit certain P2Y G-protein coupled receptors at higher concentrations.[1] Recent studies have also identified off-target activity against Signal Transducer and Activator of Transcription (STAT) proteins, suggesting that researchers should consider potential alternative effects in their experimental design.[4][5]
Applications in Neuroscience Research
-
Characterization of P2X Receptors: Iso-PPADS is used to identify and characterize the function of P2X receptors in various neuronal and glial preparations, including sympathetic ganglia, vagus nerve, and vas deferens.[6][7]
-
Neuropathic and Inflammatory Pain: P2X3 and P2X2/3 receptors are heavily expressed on nociceptive sensory neurons. Iso-PPADS is employed in preclinical models to block these receptors and study their role in the development and maintenance of chronic pain states.[2][6] In mouse models of neuropathy, the related compound PPADS has been shown to reverse pain hypersensitivity and reduce the overexpression of inflammatory cytokines and nitric oxide synthases.[8]
-
Synaptic Transmission and Plasticity: By blocking postsynaptic P2X receptors, Iso-PPADS can be used to investigate the role of purinergic signaling in modulating synaptic strength and plasticity in brain regions like the hippocampus and cortex.
-
Neuroinflammation and Neuroprotection: ATP acts as a "danger signal" in the CNS, activating microglia and astrocytes via P2X receptors (particularly P2X7). Iso-PPADS can be used to probe the involvement of these receptors in neuroinflammatory responses following injury or disease. Studies with PPADS have demonstrated neuroprotective effects against glutamate/NMDA toxicity and in experimental stroke models, suggesting a role for P2X receptor blockade in mitigating neuronal damage.[9][10]
-
Psychiatric Disorders: Emerging research suggests the involvement of purinergic signaling in mood regulation. The related antagonist PPADS has shown potential antidepressant-like effects in animal models, opening avenues for investigating Iso-PPADS in similar contexts.[11]
Quantitative Data: Antagonist Potency
The following table summarizes the reported inhibitory activities of Iso-PPADS and its related compound PPADS across various receptor targets. This data is crucial for determining appropriate experimental concentrations and for interpreting results, particularly regarding selectivity.
| Compound | Target Receptor/Protein | Species/System | Potency (IC₅₀ / pKᵢ) | Reference(s) |
| Iso-PPADS | P2X Receptors (general) | Rat Vagus Nerve | pKB = 6.0 | [6] |
| P2X Purinoceptors | Rat Vas Deferens | pKᵢ = 6.5 | [7][12] | |
| P2X₁ Receptors | Recombinant | IC₅₀ = 43 nM | [6] | |
| P2X₃ Receptors | Recombinant | IC₅₀ = 84 nM | [6] | |
| P2X₂ Receptors | Recombinant | Active in low µM range | [13] | |
| STAT4 | Fluorescence Polarization Assay | IC₅₀ = 1.9 ± 0.2 µM | [4] | |
| STAT5b | Fluorescence Polarization Assay | IC₅₀ = 1.9 ± 0.1 µM | [4] | |
| STAT5a | Fluorescence Polarization Assay | IC₅₀ = 4.8 ± 0.4 µM | [4] | |
| STAT3 | Fluorescence Polarization Assay | IC₅₀ = 54 ± 14 µM | [4] | |
| PPADS | P2X Receptors (general) | Bullfrog DRG Neurons | IC₅₀ = 2.5 ± 0.03 µM | [3] |
| P2X₁, P2X₂, P2X₃, P2X₅ | Recombinant | IC₅₀ = 1 - 2.6 µM | [14][15] | |
| P2Y₂-like Receptors | Native | IC₅₀ ~ 0.9 mM | [14][15] | |
| P2Y₄ Receptors | Recombinant | IC₅₀ ~ 15 mM | [14][15] |
Note: IC₅₀ is the half-maximal inhibitory concentration. pKᵢ and pKₑ are the negative logarithms of the inhibitor/equilibrium dissociation constant, respectively. Higher pKᵢ/pKₑ and lower IC₅₀ values indicate greater potency.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of Iso-PPADS on ATP-evoked currents in cultured neurons (e.g., Dorsal Root Ganglion (DRG) or cortical neurons).
Materials:
-
Cultured neurons on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition)
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.
-
Agonist Stock: ATP (10 mM in external solution)
-
Antagonist Stock: Iso-PPADS tetrasodium (10 mM in water)
Procedure:
-
Preparation: Prepare fresh external and internal solutions and filter-sterilize. Prepare aliquots of ATP and Iso-PPADS stock solutions.
-
Pipette Pulling: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Culture: Place a coverslip with cultured neurons into the recording chamber on the microscope stage.
-
Perfusion: Begin continuous perfusion of the recording chamber with external solution at a rate of 1-2 mL/min. All experiments should be performed at a controlled temperature (e.g., room temperature or 35-37°C).[16]
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle negative pressure to form a gigaohm seal (R > 1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Allow the cell to stabilize for 5-10 minutes. Apply the P2X agonist (e.g., 10 µM ATP) for 2-5 seconds to elicit a control inward current. Wash with external solution for at least 2 minutes between applications to ensure full recovery. Repeat 2-3 times to establish a stable baseline response.
-
Iso-PPADS Application: Perfuse the chamber with external solution containing the desired concentration of Iso-PPADS (e.g., 1 µM, 10 µM, 30 µM) for 3-5 minutes to allow for receptor equilibration.[3]
-
Test Response: While still in the presence of Iso-PPADS, co-apply the agonist (10 µM ATP) and Iso-PPADS.
-
Data Acquisition: Record the current response. The peak amplitude of the ATP-evoked current in the presence of Iso-PPADS will be compared to the control response to determine the percentage of inhibition.
-
Washout: Perfuse with the external solution alone for 5-10 minutes to assess the reversibility of the block.[6] Apply the agonist again to measure the recovered response.
-
Analysis: Calculate the percent inhibition for each concentration of Iso-PPADS. If a dose-response curve is generated, an IC₅₀ value can be calculated.
Protocol 2: In Vivo Neuropathic Pain Model (Adapted from PPADS studies)
Objective: To assess the anti-allodynic and anti-hyperalgesic effects of systemically administered Iso-PPADS in a rodent model of peripheral nerve injury (e.g., Chronic Constriction Injury - CCI).
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Surgical tools for CCI surgery
-
Von Frey filaments (for mechanical allodynia testing)
-
Plantar test apparatus (for thermal hyperalgesia testing)
-
This compound salt
-
Vehicle (e.g., sterile saline)
Procedure:
-
Nerve Injury Surgery (Day 0): Induce neuropathic pain using a validated model like CCI of the sciatic nerve under appropriate anesthesia. Include a sham-operated control group.
-
Baseline Behavioral Testing (Day -1): Before surgery, acclimatize animals to the testing environment and measure baseline responses to mechanical (von Frey) and thermal (plantar test) stimuli for both hind paws.
-
Post-Operative Testing (e.g., Day 7, 14): After allowing several days for the neuropathy to develop, re-test the animals to confirm the presence of mechanical allodynia and thermal hyperalgesia in the paw ipsilateral to the nerve injury.
-
Drug Administration:
-
Randomly assign neuropathic animals to treatment groups (e.g., Vehicle, Iso-PPADS 10 mg/kg, Iso-PPADS 25 mg/kg).
-
Administer Iso-PPADS or vehicle via intraperitoneal (i.p.) injection.
-
-
Post-Treatment Behavioral Testing: At specific time points after drug administration (e.g., 30, 60, 120 minutes), repeat the von Frey and plantar tests to assess the effect of the treatment on pain-related behaviors.
-
Data Analysis: The primary endpoints are the paw withdrawal threshold (in grams) for mechanical stimuli and paw withdrawal latency (in seconds) for thermal stimuli. Compare the results from the Iso-PPADS-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in withdrawal threshold or latency indicates an analgesic effect.
Off-Target Considerations: STAT Protein Inhibition
Recent evidence indicates that Iso-PPADS and its parent compound PPADS can inhibit the function of several STAT proteins, which are critical components of cytokine signaling.[4][5][17] This interaction appears to target the SH2 domain, a key protein-protein interaction module. This off-target activity is relevant for studies in neuroinflammation, where cytokine and growth factor signaling via the JAK-STAT pathway is prominent. Researchers should be aware that effects observed after Iso-PPADS application in inflammatory contexts may not be solely due to P2X receptor blockade.
Conclusion
This compound is an invaluable pharmacological antagonist for elucidating the role of P2X receptors in the nervous system. Its potent, albeit non-selective, antagonism allows for the broad-spectrum inhibition of ATP-gated channels in a variety of experimental paradigms. When using Iso-PPADS, it is essential for researchers to consider its full pharmacological profile, including its activity at different P2X subtypes and potential off-target effects, to ensure accurate interpretation of their findings. The protocols and data provided herein serve as a comprehensive guide for the effective application of Iso-PPADS in advancing neuroscience research.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Purinergic (P2X) Receptors | Ligand-gated Ion Channels | Tocris Bioscience [tocris.com]
- 3. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2 receptor antagonist PPADS confers neuroprotection against glutamate/NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 13. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. PPADS tetrasodium salt | CAS:192575-19-2 | P2 purinergic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. fda.gov [fda.gov]
- 17. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of P2X3 Receptor Function Using Iso-PPADS Tetrasodium
Audience: Researchers, scientists, and drug development professionals.
Introduction P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a critical role in nociception and the pathophysiology of chronic pain, cough, and bladder disorders.[1][2][3][4] The activation of these trimeric cation channels by extracellular ATP leads to an influx of Na⁺ and Ca²⁺, resulting in neuronal depolarization and the transmission of pain signals.[2][4] Iso-PPADS (pyridoxal-5'-phosphate-6-azophenyl-2',5'-disulfonate) tetrasodium is a non-selective P2X receptor antagonist that potently inhibits P2X1 and P2X3 receptors.[5][6] Its utility as a pharmacological tool allows for the investigation of P2X3 receptor function, signaling pathways, and the screening of novel therapeutic agents. This document provides detailed protocols for using Iso-PPADS to study P2X3 receptor activity.
Pharmacological Profile of Iso-PPADS Tetrasodium
Iso-PPADS is an analog of PPADS and acts as a competitive antagonist at P2X receptors.[3][7] It exhibits greater potency at certain P2X subtypes compared to PPADS.[5][6] Below is a summary of its activity at different P2X receptors.
Table 1: Quantitative Antagonist Activity of Iso-PPADS
| Receptor Subtype | Potency (IC₅₀) | Potency (pKᵢ / pKʙ) | Species | Assay Method | Reference(s) |
|---|---|---|---|---|---|
| P2X3 | 79 nM - 84 nM | 7.1 | Rat | Electrophysiology (Xenopus oocytes) | [5][6][8] |
| P2X1 | 35 nM - 43 nM | - | Rat | Electrophysiology (Xenopus oocytes) | [5][6] |
| P2X (general) | - | 6.5 | Rat | Functional Studies (vas deferens) | [5][9][10] |
| P2X (vagus nerve) | - | 6.0 | Rat | Depolarization Assay |[6] |
Note: IC₅₀ values can vary depending on the experimental conditions, cell type, and agonist concentration used.
P2X3 Receptor Signaling and Inhibition by Iso-PPADS
The binding of extracellular ATP to the P2X3 receptor induces a conformational change, opening the ion channel.[1] This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of downstream signaling cascades associated with sensory neuron activation.[2] Iso-PPADS competitively binds to the orthosteric site, overlapping with the ATP binding pocket, thereby preventing agonist-induced channel activation.[3][7]
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism using a Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of Iso-PPADS on P2X3 receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing recombinant human or rat P2X3 receptors.
-
This compound: Prepare a concentrated stock solution (e.g., 10-100 mM) in sterile water. Store at -20°C.[5]
-
P2X3 Agonist: ATP or a more stable analog like α,β-methylene ATP (α,β-MeATP).[1] Prepare a concentrated stock in an appropriate buffer.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing 10 mM HEPES and 2 mM CaCl₂.[11]
-
Calcium Indicator Dye: Fluo-3 AM, Fluo-4 AM, or similar.[11]
-
Pluronic F-127
-
Probenecid (optional): To prevent dye leakage from cells.[11]
-
Culture Medium: As required for the specific cell line.
-
Microplates: Black, clear-bottom 96- or 384-well plates suitable for fluorescence measurements.
Methodology:
-
Cell Plating: Seed the P2X3-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment. Incubate under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-3 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.[11] Probenecid (e.g., 2.5 mM) can be included if needed.[11]
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.[11]
-
After incubation, wash the cells gently with assay buffer to remove extracellular dye.[11] Leave a final volume of assay buffer in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer at concentrations that are 2x the final desired concentration.
-
Add the Iso-PPADS dilutions to the appropriate wells. Include wells with assay buffer only (vehicle control).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2X3 agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀) in assay buffer. The concentration should be 2x-5x the final desired concentration.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the change in fluorescence intensity over time (e.g., for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the Iso-PPADS concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)
This protocol is for characterizing the antagonist effect of Iso-PPADS on P2X3 receptors expressed in Xenopus laevis oocytes.
Materials and Reagents:
-
Xenopus laevis Oocytes
-
cRNA: In vitro transcribed cRNA for human or rat P2X3.
-
Injection Pipettes and Microinjector
-
TEVC Setup: Amplifier, data acquisition system, perfusion system.
-
Recording Electrodes: Glass capillaries filled with 3 M KCl.[12]
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4-7.5.[12]
-
This compound and P2X3 Agonist (ATP or α,β-MeATP)
Methodology:
-
Oocyte Preparation and Injection:
-
TEVC Recording:
-
Place a P2X3-expressing oocyte in the recording chamber and perfuse continuously with recording buffer.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -60 mV.[12]
-
-
Experimental Procedure:
-
Control Response: Obtain a stable baseline current. Apply the P2X3 agonist (e.g., 1 µM ATP) for a short duration (2-5 seconds) until the current response peaks and begins to desensitize. Wash the chamber with recording buffer until the current returns to baseline. Repeat to ensure a stable control response.
-
Antagonist Application: Perfuse the oocyte with recording buffer containing a specific concentration of Iso-PPADS for a set pre-incubation time (e.g., 3-5 minutes).[7]
-
Inhibited Response: While still in the presence of Iso-PPADS, co-apply the same concentration of agonist used for the control response.[7][12]
-
Washout: Perfuse with recording buffer to wash out both the antagonist and agonist. Check for reversibility by applying the agonist again after a prolonged washout period.
-
Repeat steps 3.2-3.4 for a range of Iso-PPADS concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the agonist in the absence and presence of each concentration of Iso-PPADS.
-
Calculate the percentage of inhibition for each Iso-PPADS concentration relative to the control response.
-
Plot the percent inhibition against the logarithm of the Iso-PPADS concentration and fit the curve to determine the IC₅₀.
-
Considerations and Best Practices
-
Solubility: this compound is soluble in water up to 100 mM. It is recommended to prepare fresh dilutions from a stock solution on the day of the experiment.[5]
-
Non-Selectivity: Iso-PPADS is not selective for P2X3 and also potently inhibits P2X1 receptors.[5][6] When working with native tissues or cells that may express multiple P2X subtypes, results should be interpreted with caution. The use of more selective antagonists or genetic knockout models may be necessary to confirm the specific involvement of P2X3.
-
Agonist Concentration: The apparent inhibitory potency (IC₅₀) of a competitive antagonist like Iso-PPADS is dependent on the concentration of the agonist used. It is crucial to use a consistent, submaximal (e.g., EC₅₀-EC₈₀) agonist concentration across all experiments.
-
Controls: Always include appropriate vehicle controls (for both agonist and antagonist) and positive controls (a known P2X3 antagonist, if available) in your experimental design.
References
- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 6. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. This compound salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 10. bio-techne.com [bio-techne.com]
- 11. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Iso-PPADS tetrasodium off-target effects and selectivity
This technical support center provides essential information for researchers, scientists, and drug development professionals using Iso-PPADS tetrasodium salt. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments, with a focus on off-target effects and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its primary mechanism of action?
Iso-PPADS (Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X purinoceptors.[1][2] Its primary mechanism of action is to block the function of these ion channels, which are activated by extracellular adenosine 5'-triphosphate (ATP).
Q2: What are the known on-target P2X receptors for Iso-PPADS?
Iso-PPADS is known to be a potent antagonist at several P2X receptor subtypes. It notably inhibits P2X1 and P2X3 receptors with high potency.[2]
Q3: Does Iso-PPADS have any known off-target effects?
Yes, a significant off-target activity of Iso-PPADS has been identified. It has been shown to inhibit members of the Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT4, STAT5a, and STAT5b.[3] This interaction appears to be a common characteristic of aromatic disulfonate compounds.[3]
Q4: How does the potency of Iso-PPADS compare to its isomer, PPADS?
Iso-PPADS is reported to be more potent than PPADS at P2X1, P2X2, P2X3, and P2Y1 receptors.[2]
Troubleshooting Guide
Q1: I am observing unexpected effects in my experiment that cannot be attributed to P2X receptor antagonism. What could be the cause?
This could be due to the off-target effects of Iso-PPADS. As mentioned, Iso-PPADS can inhibit STAT proteins.[3] If your experimental system involves signaling pathways that are modulated by STAT4, STAT5a, or STAT5b, the observed effects might be a consequence of this off-target activity. It is recommended to include appropriate controls to investigate this possibility, such as using an alternative P2X antagonist with a different chemical structure or assessing the phosphorylation status of STAT proteins in the presence of Iso-PPADS.
Q2: I am not seeing the expected level of inhibition of P2X receptors in my assay. What are some possible reasons?
Several factors could contribute to this issue:
-
Receptor Subtype Specificity: Iso-PPADS is a non-selective antagonist, but its potency varies between different P2X receptor subtypes. Ensure that the concentration you are using is sufficient to inhibit the specific P2X receptor subtype expressed in your system.
-
Agonist Concentration: The level of inhibition by a competitive antagonist can be overcome by high concentrations of the agonist (ATP). Check the concentration of ATP or other agonists in your assay.
-
Experimental Conditions: The potency of antagonists can be influenced by factors such as pH, ionic strength, and the presence of other substances in the experimental buffer.
Q3: The results of my experiments with Iso-PPADS are not consistent. What could be causing this variability?
Inconsistent results can arise from issues with the compound itself or the experimental protocol.
-
Compound Stability: Ensure that your this compound salt is properly stored, desiccated at -20°C, to prevent degradation.[1] Prepare fresh solutions for your experiments whenever possible.
-
Assay Variability: In vitro assays can be sensitive to minor variations in cell density, incubation times, and reagent concentrations. Standardize your experimental protocol as much as possible to minimize variability.
Selectivity and Off-Target Profile of this compound
The following tables summarize the available quantitative data on the selectivity and off-target effects of this compound.
Table 1: On-Target Activity of Iso-PPADS at P2X Receptors
| Target | Agonist | Preparation | Assay Method | pKi | IC50 | Reference |
| P2X | α,β-methylene-ATP | Rat vas deferens | Functional Assay | 6.5 | [4] | |
| P2X1 | 43 nM | [2] | ||||
| P2X3 | 84 nM | [2] |
Table 2: Off-Target Activity of Iso-PPADS against STAT Proteins
| Target | Assay Method | IC50 | Reference |
| STAT1 | Fluorescence Polarization | >100 µM (41 ± 0.4% inhibition at 100 µM) | [3] |
| STAT3 | Fluorescence Polarization | 54 ± 14 µM | [3] |
| STAT3 | HTRF Assay | 31.9 ± 4.0 µM | [3] |
| STAT4 | Fluorescence Polarization | 1.9 ± 0.2 µM | [3] |
| STAT4 | HTRF Assay | 8.6 ± 1.3 µM | [3] |
| STAT5a | Fluorescence Polarization | 4.8 ± 0.4 µM | [3] |
| STAT5a | HTRF Assay | 8.2 ± 0.7 µM | [3] |
| STAT5b | Fluorescence Polarization | 1.9 ± 0.1 µM | [3] |
| STAT5b | HTRF Assay | 0.8 ± 0.1 µM | [3] |
| STAT6 | Fluorescence Polarization | 66 ± 12 µM | [3] |
Key Experimental Protocols
Protocol 1: Assessing P2X Receptor Antagonism using Electrophysiology (Patch-Clamp)
This protocol outlines a general procedure for measuring the inhibitory effect of Iso-PPADS on P2X receptor-mediated currents.
-
Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., a HEPES-buffered saline solution).
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a single cell. Hold the membrane potential at a suitable voltage (e.g., -60 mV).
-
Agonist Application: Apply a known concentration of a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) to the cell and record the resulting inward current.
-
Antagonist Application: After the cell has recovered, pre-incubate the cell with the desired concentration of Iso-PPADS for a period of time (e.g., 1-5 minutes).
-
Co-application: In the continued presence of Iso-PPADS, co-apply the P2X receptor agonist and record the inhibited current.
-
Data Analysis: Compare the amplitude of the current in the presence and absence of Iso-PPADS to determine the percentage of inhibition. To determine the IC50 value, repeat the experiment with a range of Iso-PPADS concentrations and fit the data to a concentration-response curve.
Protocol 2: Evaluating Off-Target Effects on STAT Proteins using Fluorescence Polarization
This protocol provides a method for assessing the inhibitory activity of Iso-PPADS against STAT proteins.
-
Reagent Preparation:
-
Prepare a buffer solution for the assay (e.g., containing Tris-HCl, NaCl, and a reducing agent like DTT).
-
Dilute the fluorescently labeled STAT-binding peptide and the purified STAT protein to their final concentrations in the assay buffer.
-
Prepare a serial dilution of Iso-PPADS in the assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the STAT protein, the fluorescently labeled peptide, and the Iso-PPADS solution (or vehicle control).
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The inhibition of the peptide-protein interaction will result in a decrease in fluorescence polarization.
-
Calculate the percentage of inhibition for each concentration of Iso-PPADS.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.[3]
-
Visualizing Signaling Pathways and Workflows
Caption: P2X receptor signaling pathway and the antagonistic action of Iso-PPADS.
Caption: Off-target inhibition of the JAK-STAT signaling pathway by Iso-PPADS.
Caption: General experimental workflow for assessing antagonist activity.
References
Troubleshooting Iso-PPADS tetrasodium experimental results
Welcome to the technical support center for Iso-PPADS tetrasodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt) is a non-selective antagonist of P2X purinergic receptors.[1] These receptors are ligand-gated ion channels activated by extracellular ATP. Iso-PPADS functions as a non-competitive antagonist, meaning it does not directly compete with ATP for the same binding site. Instead, it is thought to bind to an allosteric site, which in turn prevents the receptor from being activated by ATP.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound salt is soluble in water up to 100 mM.[3][4] For optimal stability, solid Iso-PPADS should be stored at -20°C and protected from light. Stock solutions can be stored at -20°C for up to one month; however, it is highly recommended to prepare solutions fresh for each experiment to avoid degradation.[3]
Q3: Is Iso-PPADS selective for specific P2X receptor subtypes?
No, Iso-PPADS is a non-selective P2X receptor antagonist.[3] It has been shown to be particularly potent at P2X1 and P2X3 receptors.[3] It is also reported to be more potent than its isomer, PPADS, at P2X1, P2X2, P2X3, and P2Y1 receptors.[3] Due to its non-selective nature, it is crucial to consider its potential effects on multiple P2X and even some P2Y receptors in your experimental system.
Q4: Are there known off-target effects for Iso-PPADS?
Yes, as a non-selective antagonist, its effects on multiple purinergic receptors can be considered off-target depending on the research focus. Additionally, PPADS, a close analog, has been shown to inhibit ecto-nucleotidases, which are enzymes that break down extracellular ATP.[5] This could indirectly affect your experimental results by increasing the local concentration of ATP. Furthermore, a regioisomer of PPADS has been found to have activity against STAT4 and STAT5b proteins, suggesting potential intracellular off-target effects.[6]
Q5: How long should I pre-incubate my cells with Iso-PPADS?
The onset of action for PPADS and its analogs can be slow.[7] Therefore, a sufficient pre-incubation time is critical to ensure the antagonist has reached its target and exerted its effect. The optimal pre-incubation time can vary depending on the experimental system (e.g., cell type, temperature) and should be determined empirically. A starting point of 15-30 minutes is often recommended, but longer times may be necessary.[8]
Data Presentation
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ | [4] |
| Molecular Weight | 599.3 g/mol | [4] |
| Appearance | Orange solid | [7] |
| Solubility | Soluble in water up to 100 mM | [3][4] |
| Storage (Solid) | -20°C, desiccated, protected from light | |
| Storage (Solution) | -20°C for up to one month (freshly prepared is recommended) | [3] |
Table 2: Inhibitory Potency (IC₅₀) of Iso-PPADS at Select P2X Receptors
| Receptor Subtype | Reported IC₅₀ | Notes | Source(s) |
| P2X₁ | 43 nM | Iso-PPADS is reported to be 2- to 3-fold more potent than PPADS at this receptor. | [3] |
| P2X₃ | 84 nM | [3] | |
| P2X₂, P2Y₁ | - | Iso-PPADS is more potent than PPADS at these receptors, but specific IC₅₀ values are not readily available. | [3] |
| Other P2X/P2Y | - | As a non-selective antagonist, activity at other subtypes is expected. | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of Iso-PPADS on ATP-gated currents.
Materials:
-
Cells expressing the P2X receptor of interest
-
External solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Internal pipette solution
-
ATP stock solution
-
This compound stock solution (freshly prepared in water)
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Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.
-
Solution Preparation: Prepare external and internal solutions and adjust the pH and osmolarity as required for your specific cells. Prepare fresh stock solutions of ATP and Iso-PPADS.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution. Pull patch pipettes to a suitable resistance (typically 3-7 MΩ).
-
Obtaining a Whole-Cell Recording: Approach a cell with the patch pipette and form a gigaohm seal. Rupture the membrane to obtain the whole-cell configuration.
-
Baseline Recording: Record baseline currents in the absence of any agonist.
-
Agonist Application: Apply a known concentration of ATP to elicit a measurable inward current. Wash out the ATP and allow the cell to recover.
-
Antagonist Pre-incubation: Perfuse the chamber with the desired concentration of Iso-PPADS in the external solution for a predetermined pre-incubation time (e.g., 15-30 minutes).
-
Co-application: While continuing to perfuse with Iso-PPADS, co-apply ATP at the same concentration as in step 6.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of Iso-PPADS. Calculate the percentage of inhibition.
Protocol 2: Calcium Imaging
This protocol outlines a method to measure changes in intracellular calcium in response to P2X receptor activation and its inhibition by Iso-PPADS.
Materials:
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Cells expressing the P2X receptor of interest plated in a multi-well plate or on coverslips
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
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Imaging buffer (e.g., HBSS)
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ATP stock solution
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This compound stock solution (freshly prepared in water)
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Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed cells in a format suitable for your imaging system.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in the imaging buffer. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification of the dye.
-
Baseline Measurement: Acquire a baseline fluorescence signal from the cells.
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Antagonist Pre-incubation: Add the desired concentration of Iso-PPADS to the wells and incubate for your optimized pre-incubation period (e.g., 15-30 minutes).
-
Stimulation: Add ATP to the wells to stimulate the P2X receptors and record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence (e.g., peak fluorescence, area under the curve) in control and Iso-PPADS-treated cells. Calculate the percentage of inhibition.
Mandatory Visualization
Caption: P2X receptor signaling and inhibition by Iso-PPADS.
References
- 1. benchchem.com [benchchem.com]
- 2. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Identification of Atropine- and P2X1 Receptor Antagonist-Resistant, Neurogenic Contractions of the Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
Iso-PPADS tetrasodium stability and storage conditions
Technical Support Center: Iso-PPADS Tetrasodium Salt
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of this compound salt. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Quantitative Data Summary
For optimal experimental outcomes, proper storage and handling of this compound salt are crucial. The following table summarizes the recommended conditions for both the solid compound and its solutions.
| Parameter | Solid this compound Salt | This compound Salt Solutions |
| Storage Temperature | -20°C[1][2] | -20°C[3][4] or -80°C (for extended storage, based on the related compound PPADS)[4] |
| Storage Conditions | Desiccate[1][2] | Aliquot to avoid repeated freeze-thaw cycles[5] |
| Shelf Life | Approximately 1095 days (3 years)[2] | Up to 1 month at -20°C[3][4]. Up to 6 months at -80°C (based on the related compound PPADS)[4] |
| Recommended Solvent | --- | Water[1][3][5] |
| Maximum Solubility | --- | 100 mM in water[1][3][5] |
| Shipping Conditions | Ambient temperature[3] | --- |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound salt.
Question: My Iso-PPADS solution appears cloudy or has a precipitate immediately after preparation. What should I do?
Answer: Cloudiness or precipitation upon dissolution can result from several factors:
-
Exceeding Solubility Limits: Ensure the concentration does not exceed 100 mM in water.[1][3][5] If using a buffer, the solubility may be lower.
-
Low-Quality Solvents: Use high-purity, deionized, or distilled water to avoid introducing ions that can reduce solubility.[5]
-
Incorrect pH: While specific data is limited, significant deviations from a neutral pH could affect solubility.[5]
Troubleshooting Steps:
-
Verify your calculations and the final concentration of the solution.
-
If using a buffer, test the solubility of a small amount of Iso-PPADS in the buffer before preparing a large stock.
-
Consider preparing a more dilute solution.
Question: My initially clear Iso-PPADS solution has developed a precipitate after storage. What is the cause?
Answer: Precipitation that occurs over time often indicates:
-
Improper Storage: Storing solutions at room temperature can lead to degradation. Solutions should be stored at -20°C for up to one month.[3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate. It is recommended to aliquot the stock solution into single-use volumes.[5]
Preventative Measures:
-
Always store solutions at the recommended temperature.
-
Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Before use, equilibrate the solution to room temperature and ensure any precipitate is redissolved.[3]
Question: I am observing a reduced or inconsistent effect of Iso-PPADS in my experiments. Could this be a stability issue?
Answer: A decrease in biological activity may suggest degradation of the compound.[5] Potential causes include:
-
Chemical Instability: Over time, Iso-PPADS can degrade in solution. It is best to use freshly prepared solutions or solutions stored for no longer than one month at -20°C.[3][5]
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Photodegradation: Although specific data for Iso-PPADS is not widely available, many organic compounds are light-sensitive.[5] Protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxidation: Exposure to oxidizing agents or air could potentially lead to degradation.[5]
Recommendations:
-
Prepare fresh solutions for critical experiments.
-
Protect solutions from light and store them properly.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (100 mM)
-
Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of the compound.
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Add the appropriate volume of high-purity water to achieve a 100 mM concentration.
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Vortex the solution until the Iso-PPADS is completely dissolved, resulting in a clear solution.
-
If not for immediate use, dispense the stock solution into smaller, single-use aliquots.
Protocol 2: Assessment of Solubility in an Experimental Buffer
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Prepare a 100 mM stock solution of Iso-PPADS in water as described in Protocol 1.
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In a clear microcentrifuge tube, add the desired volume of your experimental buffer.
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Add a small aliquot of the Iso-PPADS stock solution to the buffer to reach the final working concentration.
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Mix the solution gently.
-
Visually inspect for any signs of precipitation or cloudiness immediately after mixing and after a period that mimics your experimental conditions.
Visual Workflow and Diagrams
Diagram 1: Iso-PPADS Handling and Storage Workflow
Caption: Workflow for handling and storing Iso-PPADS.
Diagram 2: Troubleshooting Logic for Reduced Activity
Caption: Troubleshooting reduced Iso-PPADS activity.
References
Solubility issues with Iso-PPADS tetrasodium in buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Iso-PPADS tetrasodium salt in various buffers. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions.
Problem: My this compound solution is cloudy or has a precipitate immediately after dissolving.
-
Question: I just prepared my this compound solution in a buffer, and it’s not clear. What could be the cause?
-
Answer: Cloudiness or precipitation upon dissolution of this compound can be attributed to several factors:
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Exceeding Solubility Limit: While this compound is soluble in water up to 100 mM, its solubility may be lower in buffers with high salt concentrations or specific ionic compositions.[1][2][3]
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Low-Quality Water: Using water that has not been deionized or distilled can introduce ions that may interact with the compound and reduce its solubility.
-
Incorrect pH: The pH of your buffer could influence the solubility of this compound. Significant deviations from a neutral pH may affect its ability to dissolve properly.
-
Problem: My initially clear this compound solution has developed a precipitate over time.
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Question: My this compound solution was clear when I prepared it, but now I see a precipitate. Why has this happened?
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Answer: Precipitation that occurs after storage can indicate issues with solution stability or storage conditions:
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Improper Storage: Storing stock solutions at room temperature for extended periods can lead to degradation and precipitation. It is recommended to prepare solutions fresh for each experiment.[1][2] If storage is necessary, aliquot and store at -20°C for up to one month.[1][2]
-
Buffer Incompatibility: Certain components of your buffer, such as divalent cations (e.g., Ca²⁺, Mg²⁺), may interact with this compound over time, leading to precipitation. While specific data on this interaction is limited, it is a known phenomenon for other compounds with similar chemical groups.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can degrade the compound and lead to precipitation. It is best practice to prepare single-use aliquots.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound salt?
A1: The recommended solvent for this compound salt is water.[1][2][3]
Q2: What is the maximum soluble concentration of this compound in water?
A2: this compound salt is soluble in water up to 100 mM.[1][2][3]
Q3: How should I store the solid this compound compound?
A3: The solid compound should be stored desiccated at -20°C.[1][2]
Q4: How should I store this compound solutions?
A4: It is highly recommended to prepare solutions fresh on the day of use.[1][2] If you need to store a stock solution, it can be stored in single-use aliquots at -20°C for up to one month.[1][2] Before use, thaw the aliquot at room temperature and ensure there is no precipitate.[1][2]
Q5: Is this compound compatible with common buffers like PBS and Tris?
Q6: Could divalent cations (e.g., Ca²⁺, Mg²⁺) in my buffer cause this compound to precipitate?
A6: While there is no direct evidence from the provided search results showing Iso-PPADS precipitation with divalent cations, it is a possibility. Divalent cations are known to interact with and cause the precipitation of various compounds, including those with phosphate and sulfonate groups. If your buffer contains high concentrations of Ca²⁺ or Mg²⁺ and you observe precipitation, consider preparing a fresh Iso-PPADS stock solution in water and adding it to your experimental buffer at the final concentration.
Data Presentation
Table 1: Properties of this compound Salt
| Property | Data |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |
| Molecular Weight | 599.3 g/mol (may vary by batch) |
| Appearance | Solid |
| Recommended Solvent | Water[1][2][3] |
| Maximum Solubility in Water | 100 mM[1][2][3] |
| Storage (Solid) | -20°C, desiccated[1][2] |
| Storage (Solution) | -20°C for up to one month (prepare fresh if possible)[1][2] |
| Stability | Prepare fresh solutions for best results. Avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in Water
Materials:
-
This compound salt powder
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High-purity, sterile water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Calculate Mass: Refer to the Certificate of Analysis for the batch-specific molecular weight. For a molecular weight of 599.3 g/mol , the mass required for 1 mL of a 100 mM solution is calculated as follows:
-
Mass (mg) = 0.1 mol/L * 0.001 L * 599.3 g/mol * 1000 mg/g = 59.93 mg
-
-
Weigh: Carefully weigh the calculated amount of this compound salt on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of high-purity water to the tube.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming to 37°C or brief sonication can be attempted.
-
Storage: For immediate use, proceed with dilutions. For storage, create single-use aliquots and store them at -20°C for up to one month.
Protocol 2: Testing the Solubility of this compound in an Experimental Buffer
Objective: To determine if this compound is soluble and stable in a specific experimental buffer at the desired working concentration.
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in high-purity water (e.g., 100 mM) following Protocol 1.
-
Buffer Preparation: In a clear microcentrifuge tube, add the volume of your experimental buffer that will be used in your experiment.
-
Dilution: Add a small aliquot of the this compound stock solution to the buffer to achieve the final desired working concentration.
-
Mix: Gently mix the solution by pipetting or gentle vortexing.
-
Initial Observation: Immediately inspect the solution visually for any signs of cloudiness or precipitation.
-
Incubation: Incubate the solution under your planned experimental conditions (e.g., 37°C, room temperature) for the duration of a typical experiment.
-
Final Observation: Periodically and at the end of the incubation period, visually inspect the solution for any precipitate. A clear solution indicates compatibility.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Mechanism of action of this compound as a P2X receptor antagonist.
References
Preventing precipitation of Iso-PPADS tetrasodium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Iso-PPADS tetrasodium salt. Particular focus is given to preventing its precipitation in solution to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X purinergic receptors.[1][2] It is widely utilized in research to block the activity of these ligand-gated ion channels, thereby enabling the study of their roles in various physiological processes.
Q2: What is the recommended solvent and maximum solubility for this compound?
The recommended solvent for this compound salt is water.[1] It is soluble in water up to a concentration of 100 mM.[1]
Q3: How should solid this compound and its solutions be stored?
Solid this compound should be stored at -20°C under desiccated conditions.[3] Stock solutions should be prepared fresh if possible.[1][2] If storage is necessary, aliquots can be stored at -20°C for up to one month.[1][2] It is crucial to equilibrate the solution to room temperature and ensure no precipitate is present before use.[1][2]
Q4: My Iso-PPADS solution is cloudy immediately after preparation. What could be the cause?
Immediate cloudiness or precipitation can result from several factors:
-
Exceeding Solubility Limit: While soluble to 100 mM in water, the solubility of Iso-PPADS may be lower in buffers with high salt concentrations.[1]
-
Low-Quality Water: The use of water that is not deionized or distilled can introduce ions that may reduce solubility.[1]
-
Incorrect pH: Significant deviations from a neutral pH may affect the solubility of Iso-PPADS.[1]
Q5: My initially clear Iso-PPADS solution has developed a precipitate over time. Why is this happening?
Precipitation that occurs after a period of storage can be attributed to:
-
Improper Storage: Storing solutions at room temperature for extended periods can lead to degradation and precipitation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability. It is recommended to store it in single-use aliquots.
-
Interaction with Divalent Cations: Although not definitively documented for Iso-PPADS, buffers with high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can cause precipitation of other sulfonic acid salts.[1]
Troubleshooting Guides
This section provides structured guidance to address and prevent the precipitation of this compound in your experimental solutions.
Problem 1: Precipitate Formation Upon Dissolution
-
Symptom: The solution appears cloudy or contains visible particulate matter immediately after dissolving the this compound salt.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting immediate precipitation.
Problem 2: Precipitate Formation During Storage or Use
-
Symptom: A previously clear solution of this compound develops cloudiness or a precipitate after being stored or upon addition to experimental media.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound salt powder
-
Sterile, high-purity (e.g., Milli-Q) water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid Iso-PPADS to reach room temperature before opening to prevent condensation.
-
Weigh the desired amount of Iso-PPADS powder. For 1 mL of a 100 mM stock solution, weigh 59.93 mg (using a molecular weight of 599.3 g/mol ; always refer to the batch-specific molecular weight on the certificate of analysis).
-
Add the corresponding volume of sterile, high-purity water.
-
Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear.
-
For immediate use, proceed to the next step. For storage, aliquot into single-use sterile tubes and store at -20°C for up to one month.[1][2]
Protocol 2: Preparing Working Solutions and Assessing Solubility in Experimental Buffers
Objective: To prepare a final working solution and to test the solubility of Iso-PPADS in your specific experimental buffer or cell culture medium.
Procedure:
-
Thaw a single aliquot of the 100 mM Iso-PPADS stock solution at room temperature.
-
Vortex gently to ensure any potential precipitate is redissolved.
-
To test for compatibility, add a small volume of your experimental buffer/medium to a clear microcentrifuge tube.
-
Add the Iso-PPADS stock solution to the buffer/medium to achieve your final desired concentration. For example, to make 1 mL of a 100 µM solution, add 1 µL of the 100 mM stock to 999 µL of your buffer.
-
Mix gently by pipetting.
-
Visually inspect for any signs of immediate precipitation.
-
Incubate the solution under your experimental conditions (e.g., 37°C) for a duration representative of your experiment and observe for any precipitate formation.
-
If no precipitation is observed, you can proceed with preparing your final working solution for the experiment.
Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Chemical Name | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt | [1][2] |
| Molecular Weight | ~599.3 g/mol (batch specific) | |
| Recommended Solvent | Water | [1] |
| Maximum Solubility | 100 mM in water | [1] |
| Storage (Solid) | -20°C, desiccated | [3] |
| Storage (Solution) | -20°C for up to one month (in single-use aliquots) | [1][2] |
P2X Receptor Signaling Pathway
Iso-PPADS acts as an antagonist at P2X receptors, which are ATP-gated ion channels. The following diagram illustrates the basic mechanism of action.
Caption: Antagonistic action of Iso-PPADS on P2X receptors.
References
Limitations of using Iso-PPADS tetrasodium as an antagonist
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Iso-PPADS tetrasodium as a P2X receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and limitations encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with Iso-PPADS.
Q1: I am observing incomplete or weak inhibition of ATP-induced responses with Iso-PPADS. What could be the cause?
A: This is a common issue that can stem from several factors related to Iso-PPADS's mechanism of action and the experimental setup.
-
Slow Onset of Action: Iso-PPADS, similar to its isomer PPADS, exhibits a slow onset of inhibition. Co-application with an agonist may not reveal the maximum inhibitory effect.
-
Troubleshooting Tip: Pre-apply Iso-PPADS for a sufficient duration (e.g., several minutes) before applying the ATP agonist. The magnitude of inhibition is dependent on the duration of this pre-incubation.
-
-
Concentration: The inhibitory concentration (IC50) of Iso-PPADS varies depending on the P2X receptor subtype.
-
Troubleshooting Tip: Perform a concentration-response curve to determine the optimal concentration for your specific cell type and receptor subtype.
-
-
Receptor Subtype Specificity: Iso-PPADS is a non-selective antagonist and is more potent at some P2X subtypes than others. If your system expresses a mix of P2X receptors, you may only see partial inhibition.[1]
-
Troubleshooting Tip: Use more selective P2X receptor antagonists, if available for your target subtype, to confirm that the observed effect is P2X-mediated.
-
Q2: I'm observing unexpected or off-target effects. Is this common with Iso-PPADS?
A: Yes, off-target effects are a known limitation of Iso-PPADS.
-
STAT Protein Inhibition: Iso-PPADS has been shown to inhibit Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT4 and STAT5b, with IC50 values in the low micromolar range.[2]
-
Troubleshooting Tip: If your experimental system involves STAT signaling, consider using an alternative P2X antagonist or validate your findings with a structurally unrelated compound. A rescue experiment by activating a downstream component of the potentially affected pathway can also help confirm off-target effects.[3]
-
-
Non-Selectivity for P2Y Receptors: Iso-PPADS is more potent than PPADS at P2Y1 receptors.[1]
-
Troubleshooting Tip: If P2Y receptor signaling is a confounding factor in your experiments, consider using antagonists with higher selectivity for P2X receptors.
-
Q3: My Iso-PPADS solution is cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can be due to several factors.
-
Exceeding Solubility Limit: this compound salt is soluble in water up to 100 mM. Solubility in buffers, especially those with high salt concentrations or certain ions, might be lower.
-
Troubleshooting Tip: Prepare stock solutions in high-purity water. When diluting into a buffer, perform a small-scale solubility test first.
-
-
Improper Storage: Storing solutions at room temperature for extended periods or repeated freeze-thaw cycles can lead to degradation and precipitation.
-
Troubleshooting Tip: Prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store at -20°C for up to one month.[1]
-
-
Incorrect pH: Significant deviations from a neutral pH could affect solubility.
-
Troubleshooting Tip: Check the pH of your final solution and adjust if necessary, keeping in mind the stability of the compound.
-
Q4: My results with Iso-PPADS are inconsistent between experiments. What should I check?
A: Poor reproducibility can arise from the chemical properties of Iso-PPADS and variations in protocol execution.
-
Solution Stability: Iso-PPADS can degrade in solution over time.
-
Troubleshooting Tip: Prepare fresh working solutions from a stock solution stored under desiccating conditions at -20°C. Minimize freeze-thaw cycles. Validate the stability of Iso-PPADS in your specific experimental buffer if you suspect degradation.
-
-
Experimental Conditions: As a non-competitive antagonist with slow kinetics, its binding and inhibition can be sensitive to subtle changes in the experimental environment.
-
Troubleshooting Tip: Strictly standardize pre-incubation times, temperature, and pH across all experiments. Ensure consistent and rapid solution exchange in perfusion systems.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Iso-PPADS and its related compound, PPADS, to aid in experimental design and data interpretation.
Table 1: Antagonist Activity of Iso-PPADS and PPADS at P2X Receptors
| Receptor Subtype | Iso-PPADS IC50 | PPADS IC50 | Source(s) |
| P2X1 | 43 nM | 1 - 2.6 µM | [1][4] |
| P2X2 | More potent than PPADS | 1 - 2.6 µM | [1][4] |
| P2X3 | 84 nM | 1 - 2.6 µM | [1][4] |
| P2X4 | - | ~30 µM | [4] |
| P2X5 | - | 1 - 2.6 µM | [4] |
| P2X7 | - | ~1-3 µM | [4] |
Table 2: Antagonist Activity of Iso-PPADS and PPADS at P2Y Receptors
| Receptor Subtype | Iso-PPADS Activity | PPADS IC50 | Source(s) |
| P2Y1 | More potent than PPADS | - | [1] |
| Native P2Y2-like | - | ~0.9 mM | [4] |
| Recombinant P2Y4 | - | ~15 mM | [4] |
Table 3: Off-Target Activity of Iso-PPADS on STAT Proteins
| STAT Protein | Iso-PPADS IC50 | Source(s) |
| STAT1 | 41 ± 0.4% inhibition at 100 µM | [2] |
| STAT3 | 54 ± 14 µM | [2] |
| STAT4 | 1.9 ± 0.2 µM | [2] |
| STAT5a | 4.8 ± 0.4 µM | [2] |
| STAT5b | 1.9 ± 0.1 µM | [2] |
| STAT6 | 66 ± 12 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of Iso-PPADS Stock Solution
-
Materials: this compound salt, sterile high-purity water, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Allow the vial of solid Iso-PPADS to equilibrate to room temperature.
-
Weigh the required amount of this compound salt (Molecular Weight: 599.3 g/mol ).
-
Add the appropriate volume of high-purity water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the Iso-PPADS is completely dissolved. The solution should be clear.
-
For immediate use, dilute to the final working concentration in your experimental buffer.
-
For storage, prepare single-use aliquots and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips.
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a baseline by perfusing with the external solution.
-
Apply the P2X agonist (e.g., ATP) to elicit a control current.
-
Wash out the agonist and allow the current to return to baseline.
-
Pre-incubate the cell with the desired concentration of Iso-PPADS for several minutes.
-
Co-apply the agonist and Iso-PPADS and record the inhibited current.
-
Calculate the percentage of inhibition.
-
Protocol 3: Fluorescence Polarization (FP) Assay for STAT Protein Interaction
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescent ligand (probe) bound to a larger protein (STAT) will tumble slower, resulting in a higher FP signal.[5] Iso-PPADS can be tested for its ability to displace the fluorescent probe.
-
Materials: Purified STAT protein, fluorescently labeled peptide probe known to bind the STAT protein's SH2 domain, Iso-PPADS, assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100), black microplates.
-
Procedure:
-
Prepare serial dilutions of Iso-PPADS in the assay buffer.
-
In the wells of a microplate, add the STAT protein and the fluorescent probe at concentrations optimized for a good signal window.
-
Add the different concentrations of Iso-PPADS or vehicle control.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the IC50 value of Iso-PPADS by plotting the FP signal against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 2. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Iso-PPADS tetrasodium specificity and potential for non-specific binding
Here is a technical support center for Iso-PPADS tetrasodium, designed to assist researchers, scientists, and drug development professionals.
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X receptors.[1][2] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine 5'-triphosphate (ATP).[3][4] Iso-PPADS functions by binding to these receptors, thereby preventing ATP from activating the channel and blocking the subsequent influx of cations like Na⁺ and Ca²⁺.[3] It is considered a useful, albeit non-selective, tool for studying purinergic signaling.[4]
Q2: What is the specificity profile of Iso-PPADS for different P2X receptor subtypes?
Iso-PPADS is a non-subtype-selective P2X antagonist, meaning it binds to multiple P2X receptors with varying affinities.[3] It is particularly potent at inhibiting P2X1 and P2X3 receptors.[1] Its activity is generally similar to its more commonly known isomer, PPADS.[1] Due to its broad activity, it has been used to study various P2X receptors, including P2X2, for which selective antagonists are lacking.[3]
Q3: Are there known off-target effects or non-specific binding associated with Iso-PPADS?
Yes. Beyond the P2X receptor family, Iso-PPADS has been shown to interact with other proteins.
-
P2Y Receptors: It is known to be more potent than PPADS at P2Y1 receptors and may block other P2Y subtypes.[1][3]
-
STAT Proteins: Iso-PPADS can inhibit members of the Signal Transducer and Activator of Transcription (STAT) family of proteins. This interaction appears to be independent of its P2X receptor antagonism.[5] For example, it inhibits STAT4 and STAT5b with IC₅₀ values in the low micromolar range.[5]
The parent compound, PPADS, has also been reported to have other actions, such as causing membrane depolarization independently of P2X receptors, suggesting that caution is warranted when interpreting results.[6]
Q4: What are the recommended working concentrations and handling procedures for Iso-PPADS?
-
Concentration: The effective concentration varies significantly depending on the P2X subtype being studied and the experimental system. Potent inhibition of P2X1 and P2X3 occurs in the nanomolar range (40-90 nM), while off-target effects on STAT proteins are seen in the micromolar range (e.g., ~1.9 µM for STAT4/5b).[1][5] A concentration-response curve is highly recommended for your specific application.
-
Solubility & Storage: Iso-PPADS is soluble in water up to 100 mM.[1] For best results, prepare solutions fresh on the day of use.[1] If storage is necessary, aliquot solutions and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.[7]
-
Stability: To prevent potential photodegradation, it is good practice to protect solutions from light by using amber vials or wrapping containers in foil.[8]
Quantitative Data Summary
The inhibitory potency of Iso-PPADS varies across its known targets. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency (IC₅₀) of Iso-PPADS at P2X Receptors
| Receptor Subtype | IC₅₀ Value | Reference |
|---|---|---|
| P2X₁ | 43 nM | [1] |
| P2X₃ | 84 nM | [1] |
| P2X₂, P2X₂/₃ | Active in low µM range |[9] |
Note: IC₅₀ values can vary between studies and experimental conditions.
Table 2: Off-Target Inhibitory Potency (IC₅₀) of Iso-PPADS
| Off-Target Protein | IC₅₀ Value | Reference |
|---|---|---|
| STAT4 | 1.9 µM | [5] |
| STAT5b | 1.9 µM | [5] |
| STAT5a | 4.8 µM | [5] |
| STAT3 | 54 µM | [5] |
| STAT6 | 66 µM | [5] |
| STAT1 | >100 µM (41% inhibition) |[5] |
Troubleshooting Guides
Problem: I am seeing weak, incomplete, or no inhibition of ATP-induced responses.
This is a common issue that can arise from several factors.
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Insufficient Pre-incubation: Iso-PPADS (like PPADS) can exhibit a slow onset of inhibition.[7][10] Co-application with the ATP agonist may not allow sufficient time for the antagonist to bind.
-
Solution: Pre-apply Iso-PPADS for a sufficient duration (e.g., several minutes) before adding the agonist. The required time may need to be optimized for your system.[10]
-
-
Inappropriate Concentration: The IC₅₀ varies significantly between P2X subtypes.[1] If your system expresses a less sensitive subtype, your concentration may be too low.
-
Solution: Perform a full concentration-response curve (e.g., 10 nM to 30 µM) to determine the optimal inhibitory concentration for your model.
-
-
Solution Instability: The compound may have degraded if the solution was stored improperly or for too long.[8]
-
Solution: Prepare a fresh stock solution of Iso-PPADS in high-purity water and use it immediately.[1] Ensure it is fully dissolved.
-
Problem: I suspect my results are due to non-specific binding or off-target effects.
Given the known off-targets of Iso-PPADS, this is a critical concern. Use the following workflow to investigate.
Key Experimental Protocols
Protocol: Control Experiment to Test for Non-Specific Binding
This protocol is designed to determine if the observed effects of Iso-PPADS are independent of its action on your target P2X receptor. The key is to use a cell line or system that does not express the P2X receptor of interest or to measure an unrelated cellular process.
Methodology:
-
Select a Control System:
-
Ideal: Use a knockout cell line that lacks the specific P2X receptor you are studying.
-
Alternative: Use a cell line known not to express your target P2X receptor, or one that does not exhibit ATP-mediated responses.
-
Alternative: Measure a cellular process not thought to be mediated by P2X receptors in your experimental cell line.
-
-
Experimental Setup:
-
Plate your primary experimental cells and your control cells under identical conditions.
-
Prepare four groups for each cell type:
-
Vehicle Control (No treatment)
-
Vehicle + Agonist (if applicable)
-
Iso-PPADS
-
Iso-PPADS + Agonist (if applicable)
-
-
-
Treatment:
-
Pre-incubate the designated wells with your working concentration of Iso-PPADS for the optimized duration.
-
Add the vehicle (e.g., water) to the control wells.
-
-
Assay and Measurement:
-
Perform your primary assay (e.g., calcium imaging, electrophysiology, protein phosphorylation assay).
-
Crucially, in the control cell line, confirm the absence of an ATP-mediated response.
-
Measure the endpoint. If Iso-PPADS elicits a response in the control cells that lack the P2X target, it indicates a non-specific effect.
-
-
Data Interpretation:
-
If the effect observed in your primary experiment is also present in the P2X-negative control system, it is likely an off-target effect.
-
If the effect is absent in the control system, it provides stronger evidence that the observed activity in your primary experiment is mediated by the target P2X receptor.
-
References
- 1. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 2. This compound salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the actions of PPADS, a novel P2x-purinoceptor antagonist, in the guinea-pig isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Iso-PPADS tetrasodium off-target activity
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the off-target activity of Iso-PPADS tetrasodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid (Iso-PPADS) is widely used as an antagonist for P2 purinergic receptors. Its primary on-target activity is the blockade of P2X receptors, particularly the P2X1 subtype. It is often used in studies to investigate the physiological roles of ATP-gated ion channels.
Q2: What are the known off-target activities of Iso-PPADS?
Iso-PPADS is known for its lack of selectivity and can interact with several other receptors and enzymes. Its principal off-target activities include:
-
Antagonism of other P2X and P2Y receptors: It is a non-selective P2 antagonist, also affecting P2X2, P2X3, and P2Y1 receptors.
-
Inhibition of ecto-nucleotidases: These enzymes are responsible for the extracellular breakdown of ATP to adenosine. Inhibition can lead to an accumulation of ATP, potentially confounding experimental results.
-
Modulation of other ligand-gated ion channels: At higher concentrations, typically above 30 µM, Iso-PPADS can inhibit GABA-A receptors and nicotinic acetylcholine (nACh) receptors.
Q3: At what concentration do off-target effects of Iso-PPADS become a concern?
Off-target effects are concentration-dependent. While it can inhibit P2X1 receptors at nanomolar to low micromolar concentrations, its effects on GABA-A and nicotinic acetylcholine receptors are generally observed at concentrations exceeding 30 µM. It is crucial to use the lowest effective concentration for P2X antagonism and to perform concentration-response curves to identify the optimal window for on-target activity.
Troubleshooting Guide: Unexplained Experimental Results
This section addresses common issues that may arise from the off-target activity of Iso-PPADS.
| Observed Problem | Potential Off-Target Cause | Recommended Action |
| The inhibitory effect is greater than expected or does not match P2X1 knockout/knockdown models. | Lack of Selectivity: The effect may be a composite of blocking multiple P2X or P2Y receptor subtypes. | Action: Use more selective antagonists (e.g., NF449 for P2X1) in parallel experiments to dissect the contribution of each receptor subtype. |
| Application of Iso-PPADS potentiates or prolongs the effect of ATP. | Ecto-nucleotidase Inhibition: Iso-PPADS may be preventing the breakdown of extracellular ATP, leading to higher local concentrations and prolonged receptor activation. | Action: Test the effect of Iso-PPADS on the degradation of a known amount of extracellular ATP in your experimental system. Consider co-application with apyrase (an ATP-diphosphatase) as a control. |
| Unexplained inhibitory effects on neuronal activity, especially in CNS preparations. | GABA-A or nACh Receptor Inhibition: The observed inhibition might not be related to purinergic signaling but rather to the blockade of major inhibitory (GABA-A) or excitatory (nACh) receptors. | Action: Perform control experiments by applying specific GABA-A (e.g., bicuculline) or nACh (e.g., mecamylamine) antagonists to see if they occlude the effect of Iso-PPADS. |
| Inconsistent results across different cell types or tissues. | Variable Receptor and Enzyme Expression: The expression levels of P2 subtypes, ecto-nucleotidases, GABA-A, and nACh receptors can vary significantly between tissues, altering the impact of off-target effects. | Action: Characterize the expression profile of potential off-target proteins in your specific experimental model using techniques like qPCR or Western blotting. |
Quantitative Data: On-Target vs. Off-Target Potency
The following table summarizes the inhibitory constants (IC50) of Iso-PPADS at its primary target and known off-target sites. Use this data to design experiments that maximize on-target engagement while minimizing off-target effects.
| Target | Receptor/Enzyme Subtype | Reported IC50 / Potency | Classification |
| P2X Receptors | P2X1 | ~0.5 - 2 µM | On-Target |
| P2X2 | ~10 µM | Off-Target | |
| P2X3 | ~1 - 5 µM | Off-Target | |
| P2X2/3 | ~10 µM | Off-Target | |
| P2Y Receptors | P2Y1 | ~10 - 50 µM | Off-Target |
| Ecto-nucleotidases | - | Inhibition reported at 10-100 µM | Off-Target |
| Ligand-Gated Ion Channels | GABA-A | Inhibition at >30 µM | Off-Target |
| Nicotinic Acetylcholine (nACh) | Inhibition at >30 µM | Off-Target |
Experimental Protocols
Protocol 1: Validating P2X1 Receptor Antagonism
Objective: To confirm that the observed effect of Iso-PPADS is mediated by the P2X1 receptor in your system.
Methodology:
-
Baseline Measurement: Establish a stable baseline reading in your experimental setup (e.g., electrophysiological recording, calcium imaging).
-
Agonist Application: Apply a specific P2X1 receptor agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC50). Record the response.
-
Washout: Wash out the agonist and allow the system to return to baseline.
-
Iso-PPADS Incubation: Incubate the preparation with Iso-PPADS at the desired test concentration for a sufficient period (e.g., 10-15 minutes) to ensure receptor binding.
-
Co-application: Re-apply the P2X1 agonist in the continued presence of Iso-PPADS.
-
Analysis: A significant reduction in the agonist-induced response following Iso-PPADS incubation indicates P2X1 receptor antagonism.
Protocol 2: Control for Ecto-nucleotidase Inhibition
Objective: To determine if Iso-PPADS is affecting extracellular ATP levels in your experiment.
Methodology:
-
System Preparation: Prepare your cell or tissue culture system.
-
ATP Application: Add a known concentration of ATP to the medium.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30 minutes), collect aliquots of the extracellular medium.
-
ATP Measurement: Measure the concentration of remaining ATP in the samples using a luciferin-luciferase-based ATP assay kit. This establishes the basal rate of ATP degradation.
-
Repeat with Iso-PPADS: Repeat steps 2-4, but pre-incubate the system with Iso-PPADS for 10-15 minutes before adding ATP.
-
Analysis: Compare the ATP degradation rate in the presence and absence of Iso-PPADS. A slower degradation rate in the presence of Iso-PPADS suggests inhibition of ecto-nucleotidases.
Visualizations
Workflow for Identifying Off-Target Effects
Caption: A decision-making workflow for distinguishing on-target from off-target effects of Iso-PPADS.
P2X1 Receptor Signaling Pathway (On-Target)
Caption: Simplified signaling pathway of the on-target P2X1 receptor antagonism by Iso-PPADS.
Potential Off-Target Pathways
Caption: Off-target inhibition of GABA-A and nACh receptors by high concentrations of Iso-PPADS.
Interpreting unexpected results with Iso-PPADS tetrasodium
Welcome to the technical support center for Iso-PPADS tetrasodium. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on the effective use of this non-selective P2X receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium is a non-selective antagonist of P2X purinergic receptors, which are ligand-gated ion channels activated by extracellular ATP.[1] By binding to these receptors, Iso-PPADS blocks the influx of cations (Na⁺ and Ca²⁺) that would normally occur upon ATP binding, thus inhibiting downstream cellular signaling.
Q2: I am not seeing the expected inhibition of my target P2X receptor. What could be the reason?
Several factors could contribute to a lack of inhibitory effect:
-
Receptor Subtype Specificity: Iso-PPADS has varying potency across different P2X receptor subtypes. It is a potent inhibitor of P2X₁ and P2X₃ receptors but may be less effective against other subtypes.[2] Ensure your experimental system expresses a P2X subtype sensitive to Iso-PPADS.
-
Concentration: The effective concentration of Iso-PPADS can vary depending on the cell type, receptor expression levels, and ATP concentration used in the assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Solution Stability: Iso-PPADS solutions should be prepared fresh for optimal performance. If storage is necessary, aliquots can be stored at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
-
Off-Target Effects: Unexpected results could be due to off-target effects of Iso-PPADS. See the "Potential Off-Target Effects" section for more details.
Q3: I am observing effects that are inconsistent with P2X receptor blockade. What could be the cause?
This may be due to the non-selective nature of Iso-PPADS and its potential interaction with other cellular targets. Known off-target effects are a significant consideration. For instance, the structurally similar compound PPADS has been shown to inhibit the reverse mode of the Na⁺/Ca²⁺ exchanger.[1] Additionally, both PPADS and Iso-PPADS have been found to inhibit members of the Signal Transducer and Activator of Transcription (STAT) family of proteins.
Troubleshooting Guides
Problem: Unexpected Agonist-like Effects
Scenario: You observe an increase in intracellular calcium or another cellular response typically associated with receptor activation after applying Iso-PPADS alone.
Possible Cause: This is unlikely to be a direct agonistic effect on P2X receptors. It could be an off-target effect on another signaling pathway or an indirect effect on cellular ion homeostasis.
Troubleshooting Steps:
-
Verify with a Different Antagonist: Use a structurally different P2X receptor antagonist to see if the effect is reproducible. If the effect is unique to Iso-PPADS, it is likely an off-target effect.
-
Investigate Na⁺/Ca²⁺ Exchanger Inhibition: If your experimental system is sensitive to changes in Na⁺ and Ca²⁺ flux, consider the possibility of Na⁺/Ca²⁺ exchanger inhibition.
-
Examine Downstream Signaling: Analyze key downstream signaling molecules to pinpoint the affected pathway.
Problem: Inconsistent Results Between Experiments
Scenario: The inhibitory effect of Iso-PPADS varies significantly from one experiment to another.
Possible Causes:
-
Solution Preparation and Storage: Inconsistent preparation of stock and working solutions. Degradation of the compound due to improper storage.
-
Experimental Conditions: Variations in incubation times, temperature, pH, or cell passage number.
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to protocols for solution preparation, storage, and all experimental steps.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh Iso-PPADS solutions on the day of the experiment.[2]
-
Monitor Cell Health: Ensure cells are healthy and within a consistent passage number range for all experiments.
Data Presentation
Table 1: Potency of Iso-PPADS and Related Compounds at P2 Receptors
| Compound | Receptor Subtype | IC₅₀ | Species | Reference(s) |
| Iso-PPADS | P2X₁ | 43 nM | - | [2] |
| P2X₃ | 84 nM | - | [2] | |
| P2X₂, P2Y₁ | More potent than PPADS | - | [2] | |
| PPADS | P2X₁ | 1 - 2.6 µM | Recombinant | [1] |
| P2X₂ | 1 - 2.6 µM | Recombinant | [1] | |
| P2X₃ | 1 - 2.6 µM | Recombinant | [1] | |
| P2X₅ | 1 - 2.6 µM | Recombinant | [1] | |
| P2Y₂-like | ~0.9 mM | Native | [1] | |
| P2Y₄ | ~15 mM | Recombinant | [1] |
Table 2: Off-Target Activity of Iso-PPADS against STAT Proteins
| STAT Protein | IC₅₀ (µM) | Reference |
| STAT1 | >100 (41% inhibition at 100 µM) | |
| STAT3 | 54 ± 14 | |
| STAT4 | 1.9 ± 0.2 | |
| STAT5a | 4.8 ± 0.4 | |
| STAT5b | 1.9 ± 0.1 | |
| STAT6 | 66 ± 12 |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for P2X Receptor Antagonism
This protocol provides a method to assess the inhibitory effect of Iso-PPADS on ATP-induced calcium influx in cultured cells.
Materials:
-
Cells expressing the P2X receptor of interest
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP
-
This compound
Procedure:
-
Cell Plating: Seed cells into the 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove culture medium and add the dye loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Incubation:
-
Add solutions of varying concentrations of Iso-PPADS to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescent plate reader with kinetic reading capabilities.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of ATP (typically the EC₈₀) to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Iso-PPADS concentration relative to the control (agonist only) response.
-
Plot the percentage of inhibition against the Iso-PPADS concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
References
Validation & Comparative
Iso-PPADS Tetrasodium vs. PPADS: A Comparative Guide to P2X Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy and potency of two commonly used non-selective P2X receptor antagonists: Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid (Iso-PPADS) tetrasodium and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) tetrasodium. The information presented is supported by experimental data to aid in the selection of the appropriate antagonist for purinergic signaling research.
Efficacy and Potency: A Quantitative Comparison
The inhibitory activity of Iso-PPADS and PPADS varies across the different P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency, with lower values indicating higher potency.
A direct comparative study by Brown et al. (2001), using a two-electrode voltage clamp technique on Xenopus oocytes expressing recombinant rat P2X receptors, provides the most robust data for comparing the potency of these two compounds at P2X1 and P2X3 receptors.[1]
Table 1: Comparative Inhibitory Potency (IC50) of Iso-PPADS and PPADS at Rat P2X1 and P2X3 Receptors
| Antagonist | P2X1 IC50 (nM) | P2X3 IC50 (nM) |
| Iso-PPADS | 35 | 79 |
| PPADS | 68 | 214 |
| Data sourced from Brown et al. (2001).[1] |
This head-to-head comparison demonstrates that Iso-PPADS is approximately 2- to 3-fold more potent than PPADS at both P2X1 and P2X3 receptor subtypes.[1]
Table 2: Inhibitory Potency (IC50) of PPADS across Various P2X Receptor Subtypes
| Receptor Subtype | Species | IC50 Value (µM) |
| P2X1 | Recombinant | 1 - 2.6 |
| P2X2 | Recombinant | 1 - 2.6 |
| P2X3 | Recombinant | 1 - 2.6 |
| P2X4 | Human | ~30 - 34 |
| Mouse | ~42 | |
| P2X5 | Recombinant | 1 - 2.6 |
| P2X7 | Human | ~1 - 3 |
| Data compiled from multiple sources.[3][4][5][6] |
It is important to note that both Iso-PPADS and PPADS are considered non-selective antagonists and also exhibit activity at some P2Y receptor subtypes, which should be a consideration in experimental design.[7]
Mechanism of Action and Signaling Pathway
Both Iso-PPADS and PPADS act as antagonists at P2X receptors, which are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). The binding of ATP to P2X receptors triggers the opening of a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. This cation influx results in membrane depolarization and the initiation of various downstream cellular signaling cascades. Iso-PPADS and PPADS interfere with this process by blocking the receptor, thereby preventing ATP-mediated activation. The antagonism by both compounds has been characterized as nonsurmountable, meaning that increasing concentrations of the antagonist progressively reduce the maximal response to the agonist (ATP) without a significant shift in the agonist's EC50 value.[1]
References
- 1. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.tocris.com [resources.tocris.com]
A Comparative Guide to Iso-PPADS Tetrasodium and Suramin as P2X Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely used non-selective P2X receptor antagonists: Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium and Suramin. The following sections detail their mechanisms of action, comparative efficacy across various P2X subtypes, selectivity profiles, and potential off-target effects, supported by experimental data and detailed methodologies.
Mechanism of Action
Iso-PPADS Tetrasodium: Iso-PPADS is a structural isomer of PPADS and acts as a non-selective P2X receptor antagonist.[1] Its mechanism is believed to involve competitive antagonism at the ATP binding site.[2] Evidence suggests that it interacts with key positively charged amino acid residues within the orthosteric binding pocket that are crucial for coordinating the phosphate groups of ATP.[2][3] By occupying this site, Iso-PPADS sterically hinders the binding of the agonist ATP, thereby preventing channel activation.[2] Some studies also suggest a more complex, non-competitive component to its inhibitory action, potentially involving allosteric modulation by inducing conformational changes in regions adjacent to the ATP-binding site.[2]
Suramin: Suramin is a large, polysulfonated naphthylurea compound that acts as a broad-spectrum P2 receptor antagonist.[4][5] Its mechanism of action is complex and not fully elucidated, but it is known to be a non-selective inhibitor of both P2X and some P2Y receptors.[4][6] Suramin's antagonistic action is thought to be primarily non-competitive, although competitive interactions have also been reported.[4][7] Beyond its effects on P2 receptors, suramin interacts with a wide array of other biological targets, including various enzymes and growth factor receptors, which contributes to its complex pharmacological profile.[4][5]
P2X Receptor Signaling Pathway
Activation of P2X receptors, which are ligand-gated ion channels, by extracellular ATP leads to the opening of a channel permeable to cations like Na⁺ and Ca²⁺, and to a lesser extent, K⁺ efflux.[8][9] This influx of cations causes membrane depolarization, which can propagate an electrical signal, particularly in excitable cells like neurons and muscle cells.[8] The resulting increase in intracellular Ca²⁺ concentration acts as a second messenger, triggering various downstream signaling cascades. These can include the activation of protein kinases and transcription factors, ultimately influencing cellular processes such as neurotransmission, inflammation, and apoptosis.[8][9][10]
Comparative Efficacy at P2X Receptor Subtypes
The inhibitory potency of Iso-PPADS and suramin varies considerably across the different P2X receptor subtypes. The following tables summarize their half-maximal inhibitory concentrations (IC50) as reported in various studies. It is important to note that these values can differ based on the experimental conditions, including the expression system (e.g., Xenopus oocytes, mammalian cell lines), agonist concentration, and the specific assay employed.
Table 1: IC50 Values of this compound at P2X Receptor Subtypes
| P2X Subtype | Iso-PPADS IC50 (µM) | Reference(s) |
| P2X1 | 0.035 - 0.043 | [11] |
| P2X2 | ~1-3 (as PPADS) | [12][13] |
| P2X3 | 0.079 - 0.084 | [11] |
| P2X4 | Insensitive | [5] |
| P2X5 | ~1-3 (as PPADS) | [12][13] |
| P2X7 | >10 | [5] |
Note: Data for Iso-PPADS is less abundant in the literature compared to PPADS. Where specific Iso-PPADS data is unavailable, data for the closely related PPADS is provided for context.
Table 2: IC50 Values of Suramin at P2X Receptor Subtypes
| P2X Subtype | Suramin IC50 (µM) | Reference(s) |
| P2X1 | ~10 - 30 | [4] |
| P2X2 | >50 | [4][5] |
| P2X3 | ~10 - 30 | [4] |
| P2X4 | >100 - 300 | [4] |
| P2X5 | Data not readily available | [4] |
| P2X7 | ~40 - 250 | [4][14] |
Selectivity and Off-Target Effects
Neither Iso-PPADS nor suramin are highly selective antagonists, which is a critical consideration for their use as research tools.
This compound: While showing some preference for P2X1 and P2X3 subtypes, Iso-PPADS can also antagonize several P2Y receptors at higher concentrations.[1][12][15] Additionally, like PPADS, it has been reported to inhibit ecto-ATPase activity, which can complicate the interpretation of experimental results by increasing the local concentration of ATP.[11] Recent studies have also indicated that both PPADS and Iso-PPADS can inhibit STAT proteins, suggesting potential off-target effects on intracellular signaling pathways.[16]
Suramin: Suramin is notoriously non-selective, with a broad range of biological activities beyond P2 receptor antagonism.[4] It is known to interact with numerous targets, including various growth factor receptors (e.g., PDGF, VEGF), G protein-coupled receptors, and enzymes involved in glycolysis.[4][5] This promiscuity limits its utility for specifically studying P2X receptor function and can lead to a variety of off-target cellular effects.
Experimental Protocols
The characterization of P2X antagonists such as Iso-PPADS and suramin primarily relies on electrophysiological and fluorescence-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides high-resolution measurements of the electrical currents passing through P2X receptors in a single cell, allowing for detailed characterization of antagonist effects on channel kinetics and mechanism of action.[17]
Protocol:
-
Cell Preparation: Culture mammalian cells (e.g., HEK293 or 1321N1) stably or transiently expressing the P2X receptor subtype of interest on glass coverslips.[17][18]
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and continuously perfuse with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH adjusted to 7.4).[4]
-
Electrode and Recording: Use borosilicate glass pipettes filled with an intracellular solution (e.g., containing in mM: 145 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2) to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[19]
-
Compound Application: Apply the P2X receptor agonist (e.g., ATP or a,ß-meATP) to elicit an inward current. To test for antagonism, pre-incubate the cell with varying concentrations of Iso-PPADS or suramin before co-application with the agonist.[4][17]
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Normalize the current responses and plot them against the antagonist concentration. Fit the data to a concentration-response curve (e.g., using the Hill equation) to determine the IC50 value.[3][4]
Calcium Influx Assay
This is a higher-throughput method that measures changes in intracellular calcium concentration ([Ca²⁺]i) upon P2X receptor activation and its inhibition by antagonists.[4][20]
Protocol:
-
Cell Preparation: Seed cells expressing the target P2X receptor subtype in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[4][18]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.[18][20]
-
Compound Application and Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Add varying concentrations of the antagonist (Iso-PPADS or suramin) to the wells and incubate for a specified period. Stimulate the cells by adding a P2X receptor agonist (e.g., ATP or BzATP) and continuously measure the fluorescence intensity.[4][20]
-
Data Analysis: Calculate the change in fluorescence intensity for each well. Normalize the response in the presence of the antagonist to the control response (agonist alone). Plot the normalized response against the antagonist concentration to determine the IC50 value.[21]
Summary and Conclusion
Both this compound and suramin are valuable tools for the initial characterization of P2X receptor involvement in physiological and pathological processes. However, their utility is tempered by their lack of selectivity.
-
Iso-PPADS generally exhibits higher potency than suramin at several P2X subtypes, particularly P2X1 and P2X3, and its reversibility can be an advantage in certain experimental designs.[11] However, its off-target effects on P2Y receptors and other proteins should be carefully considered.
-
Suramin is a broader-spectrum antagonist with lower potency at most P2X receptors compared to Iso-PPADS.[4] Its significant off-target activity makes it a less suitable choice for studies requiring high specificity.
For researchers aiming to dissect the role of specific P2X subtypes, the use of more selective antagonists, when available, is highly recommended. When using Iso-PPADS or suramin, it is crucial to perform control experiments to account for their non-specific effects and to interpret the data with caution. The choice between these two antagonists will ultimately depend on the specific P2X subtype of interest, the experimental system, and the tolerance for off-target activities.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P2X ion channel receptors and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.tocris.com [resources.tocris.com]
- 16. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Characterization and Mathematical Modeling of P2X7 Receptor Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P2X Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of commonly used P2X receptor antagonists. This document summarizes their potency and selectivity, details the experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows to aid in the selection of appropriate pharmacological tools.
P2X receptors are ATP-gated ion channels integral to a multitude of physiological processes, including neurotransmission, inflammation, and pain signaling. Their involvement in various pathologies has made them attractive targets for therapeutic intervention. This guide offers a comparative analysis of several key P2X receptor antagonists to facilitate informed decisions in research and drug discovery.
Quantitative Comparison of P2X Receptor Antagonists
The inhibitory potency of various P2X receptor antagonists is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are compiled from multiple studies. It is important to note that these values can vary depending on the experimental conditions, such as the expression system, agonist concentration, and specific assay used.
| Antagonist | P2X1 (human/rat) | P2X2 (human/rat) | P2X3 (human/rat) | P2X2/3 (human/rat) | P2X4 (human/rat) | P2X7 (human/rat) |
| Suramin | ~1-10 µM | ~1-10 µM | ~1-10 µM | ~1-10 µM | >30 µM | ~1-10 µM |
| PPADS | ~1-2.6 µM[1] | ~1-2.6 µM[1] | ~1-2.6 µM[1] | - | ~30-42 µM[1] | ~1-3 µM[1] |
| TNP-ATP | ~6 nM (h)[1][2] | >1 µM (h)[1] | ~0.9 nM (h)[1][2] | ~7 nM (h)[1][2] | ~17-93 µM (h)[1] | >1 µM (h)[1] |
| A-317491 | >10 µM (h/r) | >10 µM (h/r) | 22 nM (h) / 22 nM (r)[3] | 9 nM (h) / 92 nM (r)[3] | >10 µM (h/r) | >10 µM (h/r) |
| Gefapixant (AF-219) | - | - | ~30 nM (h)[3] | ~100-250 nM (h)[3] | - | - |
| NF449 | 0.28 nM (r)[4] | 47,000 nM (r)[4] | 1820 nM (r)[4] | 120 nM (r)[4] | >300,000 nM (r)[4] | - |
| 5-BDBD | - | - | - | - | 0.75 µM (r)[3] | - |
| BX430 | - | - | - | - | 0.54 µM (h)[3] | - |
| A-740003 | - | - | - | - | - | 40 nM (h) / 18 nM (r)[2][3] |
| Brilliant Blue G (BBG) | - | - | - | - | - | 265 nM (h) / 10.1 nM (r)[3] |
| A-804598 | - | - | - | - | - | 11 nM (h) / 10 nM (r) / 9 nM (m)[3] |
Note: (h) denotes human, (r) denotes rat, and (m) denotes mouse.
Key Signaling Pathway and Experimental Workflow
To understand the context of P2X receptor antagonist evaluation, the following diagrams illustrate the general signaling pathway of P2X receptors and a typical experimental workflow for antagonist characterization.
Caption: P2X receptor activation by ATP and subsequent downstream signaling events.
Caption: A typical workflow for the discovery and validation of a new P2X antagonist.
Experimental Protocols
The characterization of P2X receptor antagonists primarily relies on two key in vitro techniques: electrophysiology and calcium imaging. These methods provide a functional assessment of antagonist potency and mechanism of action.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique offers a direct and high-resolution measurement of the ion channel activity of P2X receptors.
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced currents.
Materials:
-
Mammalian cell line (e.g., HEK293) stably or transiently expressing the P2X receptor of interest.
-
Glass coverslips for cell culture.
-
Patch-clamp rig with an inverted microscope, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2).
-
P2X receptor agonist (e.g., ATP or α,β-methylene ATP).
-
Test antagonist.
Procedure:
-
Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
Agonist Application: Apply the P2X agonist at a concentration that elicits a submaximal response (e.g., EC50 to EC80) to record a stable baseline current.
-
Antagonist Application: Pre-incubate the cell with the antagonist for a defined period (e.g., 2-5 minutes) before co-applying it with the agonist.[5]
-
Data Acquisition: Record the peak inward current in the presence of various concentrations of the antagonist.
-
Data Analysis: Normalize the current in the presence of the antagonist to the control (agonist alone) current. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
Calcium Imaging Assay
This high-throughput-compatible method measures the change in intracellular calcium concentration ([Ca2+]i) following P2X receptor activation.
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced calcium influx.
Materials:
-
Mammalian cell line expressing the P2X receptor of interest.
-
Black, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
P2X receptor agonist.
-
Test antagonist.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into the microplates the day before the assay to form a confluent monolayer.[6]
-
Dye Loading: Incubate the cells with a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 45-60 minutes at 37°C in the dark.[7]
-
Cell Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.[7]
-
Compound Incubation: Add serial dilutions of the antagonist to the wells and incubate for 15-30 minutes at room temperature or 37°C.[7]
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the P2X agonist (at an EC80 concentration) into the wells.[7]
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the agonist-induced fluorescence increase in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]
-
References
- 1. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating P2X Receptor Blockade: A Comparative Guide to Iso-PPADS Tetrasodium and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iso-PPADS tetrasodium with other common P2X receptor antagonists. The following sections detail the performance of these compounds, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies on P2X receptor function and validation.
Introduction to P2X Receptors and the Role of Antagonists
P2X receptors are ATP-gated ion channels that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and pain signaling.[1][2] The seven mammalian P2X subtypes (P2X1-7) assemble as homotrimeric or heterotrimeric channels, each with distinct pharmacological properties.[3] The development and validation of selective antagonists are critical for elucidating the specific functions of these receptor subtypes and for their potential as therapeutic targets.[4][5]
Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium is a non-selective P2X receptor antagonist.[6] While it has been a valuable tool in purinergic signaling research, its lack of selectivity necessitates careful consideration and comparison with other available antagonists. This guide aims to provide an objective comparison to aid in the validation of P2X receptor blockade.
Comparative Analysis of P2X Receptor Antagonists
The efficacy and selectivity of P2X receptor antagonists are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) at various receptor subtypes. A lower value indicates higher potency. The following table summarizes the reported inhibitory activities of Iso-PPADS and other commonly used P2X receptor antagonists.
| Antagonist | P2X1 (IC50/Ki) | P2X2 (IC50/Ki) | P2X3 (IC50/Ki) | P2X2/3 (IC50/Ki) | P2X4 (IC50/Ki) | P2X5 (IC50/Ki) | P2X7 (IC50/Ki) | Selectivity Profile |
| Iso-PPADS | 43 nM | More potent than PPADS[6] | 84 nM[6] | - | - | - | - | Non-selective P2X antagonist[6] |
| PPADS | 1-2.6 µM[7][8][9] | 1-2.6 µM[7][8][9] | 1-2.6 µM[7][8][9] | - | 28 µM[7] | 1-2.6 µM[7][8][9] | ~10-53 µM[10] | Non-selective P2 antagonist[7] |
| Suramin | ~10-30 µM[10] | >50 µM[10] | ~10-30 µM[10] | - | >100-300 µM[10] | - | ~40-250 µM[10] | Broad-spectrum, non-selective P2 antagonist[10] |
| TNP-ATP | 6 nM | >10 µM (1000-fold selective for P2X3) | 0.9 nM | 7 nM | >10 µM (1000-fold selective for P2X3) | - | >10 µM (1000-fold selective for P2X3) | Potent and selective for P2X1, P2X3, and P2X2/3 |
| A-317491 | >10 µM[11][12] | >10 µM[11][12] | 22 nM (human, Ki)[11][12] | 9 nM (human, Ki)[11][12] | >10 µM[11][12] | >10 µM[11][12] | >10 µM[11][12] | Potent and selective for P2X3 and P2X2/3[11][13][14] |
P2X Receptor Signaling Pathway
Activation of P2X receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+.[15] This ion flux leads to membrane depolarization and an increase in intracellular calcium, which in turn triggers various downstream signaling cascades. These pathways can influence a wide range of cellular processes, including neurotransmitter release, muscle contraction, and inflammatory responses.[15][16]
P2X receptor signaling cascade.
Experimental Protocols for Validating P2X Receptor Blockade
Accurate validation of P2X receptor blockade requires robust experimental protocols. The two primary in vitro methods are patch-clamp electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through P2X receptors, providing a detailed characterization of antagonist activity.
Protocol:
-
Cell Culture: Culture mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the P2X receptor subtype of interest.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Perfuse the cell with an extracellular solution containing a known concentration of a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) to elicit a baseline current.
-
After washing out the agonist, pre-incubate the cell with varying concentrations of the antagonist (e.g., Iso-PPADS) for a defined period.
-
Co-apply the agonist and the antagonist and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Normalize the current in the presence of the antagonist to the control response.
-
Plot the normalized current against the antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration following P2X receptor activation and its inhibition by an antagonist.
Protocol:
-
Cell Preparation: Seed cells expressing the target P2X receptor subtype in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist for 15-30 minutes.
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader to establish a baseline fluorescence reading.
-
Add the P2X receptor agonist to stimulate the cells.
-
Continuously measure the fluorescence intensity before and after agonist addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the ΔF in the presence of the antagonist to the control response (agonist alone).
-
Plot the normalized response against the antagonist concentration to determine the IC50 value.
-
Experimental Workflow for P2X Antagonist Validation
The following diagram illustrates a typical workflow for validating a novel P2X receptor antagonist.
Workflow for P2X antagonist validation.
In Vivo Validation
Following in vitro characterization, promising P2X receptor antagonists are typically evaluated in animal models of disease to assess their therapeutic potential.[17] The choice of model depends on the hypothesized role of the targeted P2X receptor subtype. For instance, antagonists of P2X3 and P2X2/3 receptors are often tested in models of chronic inflammatory and neuropathic pain.[14][18] P2X7 antagonists are frequently evaluated in models of inflammation and neurodegenerative diseases.[17][19] These in vivo studies are crucial for determining the efficacy, pharmacokinetics, and potential side effects of the antagonist before it can be considered for clinical development.
Conclusion
The validation of P2X receptor blockade is a critical step in advancing our understanding of purinergic signaling and in the development of novel therapeutics. While this compound has been a useful tool, its non-selective nature highlights the importance of considering more potent and selective alternatives. This guide provides a framework for comparing P2X receptor antagonists and outlines the key experimental approaches required for their thorough validation. By carefully selecting the appropriate antagonist and employing robust experimental designs, researchers can confidently investigate the physiological and pathological roles of specific P2X receptor subtypes.
References
- 1. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 7. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 8. PPADS tetrasodium salt | CAS:192575-19-2 | P2 purinergic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pnas.org [pnas.org]
- 14. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Iso-PPADS Tetrasodium: A Viable Alternative to PPADS for P2X Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of purinergic signaling research, the non-selective P2X receptor antagonist Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has long been a staple pharmacological tool. However, its isomer, Iso-PPADS (Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid), presents a compelling alternative with a distinct pharmacological profile. This guide provides a comprehensive comparison of Iso-PPADS and PPADS, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the appropriate antagonist for their studies.
At a Glance: Key Differences and Advantages
While both PPADS and Iso-PPADS are non-selective antagonists of P2X receptors, emerging evidence suggests that Iso-PPADS may offer increased potency at specific P2X and P2Y receptor subtypes. This enhanced potency could translate to lower effective concentrations in experimental setups, potentially reducing off-target effects and providing a wider therapeutic window in preclinical studies.
Quantitative Comparison of Antagonist Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Iso-PPADS and PPADS against various P2X receptor subtypes. It is important to note that these values have been compiled from multiple sources and may vary depending on the specific experimental conditions, cell types, and species used.
| Receptor Subtype | Iso-PPADS IC50 | PPADS IC50 | References |
| P2X1 | 43 nM | 68 nM - 2.6 µM | [1] |
| P2X2 | More potent than PPADS | 1 - 2.6 µM | [2] |
| P2X3 | 84 nM | 214 nM - 2.6 µM | [1] |
| P2X4 | - | ~30 µM | [3] |
| P2X5 | - | 1 - 2.6 µM | [3] |
| P2Y1 | More potent than PPADS | - | [2] |
Mechanism of Action: A Shared Approach to P2X Receptor Inhibition
Both PPADS and Iso-PPADS are thought to exert their antagonistic effects through a non-competitive mechanism. Rather than directly competing with ATP for the orthosteric binding site, they are believed to bind to an allosteric site on the P2X receptor. This binding event induces a conformational change in the receptor, which in turn prevents the ion channel from opening upon ATP binding, thereby inhibiting downstream signaling cascades.[3]
P2X Receptor Signaling Pathway and Antagonist Intervention
The activation of P2X receptors by extracellular ATP initiates a cascade of events crucial for various physiological and pathological processes. The binding of ATP triggers the opening of the non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ ions. This influx causes membrane depolarization and an increase in intracellular calcium concentration, which acts as a second messenger to activate downstream signaling pathways, including the ERK1/2 pathway, ultimately leading to cellular responses such as neurotransmission, inflammation, and apoptosis. Both Iso-PPADS and PPADS act as upstream inhibitors of this pathway by preventing the initial ATP-mediated channel gating.
References
Navigating the P2X Landscape: A Comparative Guide to Iso-PPADS Tetrasodium and Other P2X Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate P2X receptor antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Iso-PPADS tetrasodium with other prominent P2X inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform your research.
Extracellular ATP acts as a crucial signaling molecule by activating P2X receptors, a family of ligand-gated ion channels.[1] These receptors are implicated in a wide range of physiological and pathological processes, including inflammation, neuropathic pain, and cardiovascular regulation. Consequently, P2X receptors have emerged as promising therapeutic targets. This guide focuses on a comparative analysis of the non-selective antagonist this compound against other inhibitors with varying selectivity profiles.
Unraveling the P2X Signaling Cascade
Upon activation by ATP, P2X receptors, which are trimeric cation channels, undergo a conformational change, opening a channel permeable to Na⁺ and Ca²⁺, leading to membrane depolarization.[1][2] The subsequent increase in intracellular Ca²⁺ concentration triggers various downstream signaling pathways, including the activation of ERK1/2 and the assembly of the NLRP3 inflammasome, playing key roles in inflammation and immune responses.[1]
Comparative Efficacy of P2X Inhibitors
The choice of a P2X inhibitor is often dictated by the desired selectivity and potency for specific P2X receptor subtypes. This compound is a non-selective antagonist, exhibiting activity across multiple P2X receptors.[3] This contrasts with newer, more selective inhibitors that have been developed to target specific subtypes with higher affinity. The following tables summarize the inhibitory constants (IC50) for this compound and other key P2X inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Potency of Non-Selective P2X Inhibitors
| Inhibitor | P2X1 IC50 | P2X2 IC50 | P2X3 IC50 | P2X5 IC50 |
| This compound | 43 nM[3] | More potent than PPADS[3] | 84 nM[3] | - |
| PPADS tetrasodium | 1-2.6 µM[4] | 1-2.6 µM[4] | 1-2.6 µM[4] | 1-2.6 µM[4] |
| Suramin | ~1 µM | ~10 µM | ~1 µM | - |
Note: A direct IC50 value for Iso-PPADS on P2X2 and P2X5 from the same source was not available, though it is stated to be more potent than PPADS at P2X2.[3]
Table 2: Potency of Subtype-Selective P2X Inhibitors
| Inhibitor | Target Receptor(s) | IC50 |
| A-740003 | P2X7 (human) | 40 nM[5] |
| P2X7 (rat) | 18 nM[5] | |
| Gefapixant (AF-219) | P2X3 (human) | ~30 nM[6][7] |
| P2X2/3 (human) | 100-250 nM[6][7] |
Off-Target Considerations
A crucial aspect of inhibitor selection is the potential for off-target effects. While highly selective inhibitors are designed to minimize these, broader-spectrum antagonists like PPADS and Iso-PPADS have known interactions with other proteins. For instance, both PPADS and Iso-PPADS have been shown to inhibit members of the Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT4 and STAT5b, with IC50 values in the low micromolar range.[8] Researchers should consider these off-target activities when interpreting experimental results. Information on off-target effects of more selective inhibitors like A-740003 and Gefapixant is less documented in the reviewed literature.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific research. This section provides detailed methodologies for two key assays used to characterize P2X inhibitor performance.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel function, providing a direct measure of the ion currents flowing through P2X receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and functional properties of P2X receptors—recent progress and persisting challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gefapixant | P2X Receptor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iso-PPADS and PPADS as P2X Receptor Antagonists
For researchers in pharmacology and drug development, Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has long been a reference antagonist for studying P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP.[1][2] Its regioisomer, Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid), in which a sulfonate group is in the meta-position instead of the para-position, also demonstrates significant, and in some cases, more potent, antagonistic activity.[3][4] This guide provides a comparative analysis of these two compounds, supported by experimental data, detailed assay protocols, and visualizations of the relevant signaling pathways.
Quantitative Comparison of Inhibitory Activity
Iso-PPADS and PPADS are non-selective antagonists that inhibit multiple P2X receptor subtypes.[5][6] Their potency, typically measured as the half-maximal inhibitory concentration (IC50), varies across different receptor subtypes. The following table summarizes the reported IC50 values for both compounds against various receptors.
| Target Receptor | Iso-PPADS IC50 | PPADS IC50 | Species | Comments | Reference |
| P2X1 | 35 nM - 43 nM | 68 nM | Rat | Iso-PPADS is approximately 2-fold more potent than PPADS. | [4][7] |
| P2X3 | 79 nM - 84 nM | 214 nM | Rat | Iso-PPADS is roughly 2-3 times more potent than PPADS. | [4][7] |
| P2X2 | - | 1 - 2.6 µM | Recombinant | Iso-PPADS is also active in the low micromolar range. | [8][9] |
| P2X5 | - | 1 - 2.6 µM | Recombinant | [9] | |
| STAT1 | > 100 µM | ~41% inhibition at 100 µM | - | Iso-PPADS is less active than PPADS. | [3] |
| STAT3 | 54 ± 14 µM | - | - | [3] | |
| STAT4 | 1.9 ± 0.2 µM | - | - | Activity is comparable to PPADS. | [3] |
| STAT5a | 4.8 ± 0.4 µM | - | - | Iso-PPADS is 2-3 fold less active than PPADS. | [3] |
| STAT5b | 1.9 ± 0.1 µM | - | - | Activity is comparable to PPADS. | [3] |
| STAT6 | 66 ± 12 µM | - | - | Iso-PPADS is 2-3 fold less active than PPADS. | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.[1]
Mechanism of Action
Both PPADS and Iso-PPADS act as non-competitive antagonists of P2X receptors.[2] They are thought to bind to an allosteric site accessible from the extracellular environment, which in turn sterically hinders ATP from accessing its binding pocket, thus preventing receptor activation.[2] The blockade by Iso-PPADS has been noted to be more readily reversible upon washout compared to PPADS in some experimental systems.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iso-PPADS tetrasodium salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
- 5. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Advantages of Iso-PPADS Tetrasodium in Purinergic Signaling Research: A Comparative Guide
In the intricate field of purinergic signaling, the precise dissection of P2X receptor subtype function is paramount for advancing our understanding of a myriad of physiological and pathological processes. The selection of an appropriate antagonist is a critical determinant of experimental success. This guide provides a comprehensive comparison of Iso-PPADS (pyridoxal-5'-phosphate-6-azophenyl-2',5'-disulfonate) tetrasodium with other commonly used P2X receptor antagonists, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental design.
At a Glance: Key Advantages of Iso-PPADS Tetrasodium
Iso-PPADS emerges as a valuable tool in the pharmacologist's arsenal due to a combination of factors that distinguish it from other non-selective P2X antagonists like its isomer, PPADS, and the widely used suramin. One of the most significant advantages of Iso-PPADS is the reversibility of its antagonism at P2X receptors. Unlike PPADS, whose blockade can be irreversible, the effects of Iso-PPADS can be washed out, providing greater experimental flexibility and control.[1] Furthermore, Iso-PPADS demonstrates potent inhibitory activity at specific P2X subtypes, notably P2X1 and P2X3 receptors, making it a strong candidate for studies focused on these channels.
Comparative Analysis of Antagonist Potency
The efficacy of a P2X receptor antagonist is best assessed by its half-maximal inhibitory concentration (IC50), which varies across the different P2X receptor subtypes. The following table summarizes the IC50 values for Iso-PPADS and a selection of other commonly used P2X receptor antagonists.
| Antagonist | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X4 (IC50) | P2X5 (IC50) | P2X7 (IC50) |
| Iso-PPADS | 43 nM [1] | - | 84 nM [1] | - | - | - |
| PPADS | 0.068 - 2.6 µM[2] | 1 - 2.6 µM[3][4] | 0.214 - 2.6 µM[2] | ~10.5 - 42 µM[2] | 1 - 2.6 µM[3][4] | ~10 - 53 µM[2] |
| Suramin | ~10 - 30 µM[2] | > 50 µM[2] | ~10 - 30 µM[2] | > 100 - 300 µM[2] | - | ~40 - 250 µM[2][5] |
| TNP-ATP | 6 nM[6] | >1 µM[7] | 0.9 nM[6] | 17 - 93 µM[7] | - | >1 µM[7] |
| A-317491 | >10 µM[8][9] | >10 µM[8][9] | 22 - 97 nM[8][10] | >10 µM[8][9] | - | >10 µM[8][9] |
| NF449 | 0.28 nM[6][11] | 47,000 nM[6][11] | 1,820 nM[6][11] | > 300,000 nM[6][11] | - | 40,000 nM[12] |
Off-Target Considerations
A crucial aspect of antagonist selection is understanding its potential for off-target effects. Both PPADS and Iso-PPADS have been shown to interact with Signal Transducer and Activator of Transcription (STAT) proteins. Iso-PPADS exhibits inhibitory activity against STAT4 and STAT5b with IC50 values of 1.9 µM. It is less active against STAT1, STAT3, STAT5a, and STAT6. This is an important consideration for researchers studying pathways where purinergic and STAT signaling may intersect.
Visualizing the Landscape of Purinergic Signaling and Experimental Design
To aid in the conceptualization of experimental approaches, the following diagrams, generated using the DOT language, illustrate a simplified purinergic signaling pathway and a general workflow for screening P2X receptor antagonists.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are foundational methodologies for key assays used to characterize P2X receptor antagonists.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel function and is the gold standard for characterizing the potency and mechanism of action of P2X receptor antagonists.
1. Cell Preparation:
- Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the P2X receptor subtype of interest on glass coverslips.
- Grow cells to 50-80% confluency before recording.
2. Solutions:
- External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 147 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
- Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Approach a single cell and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal current (EC20-EC50) to establish a baseline response.
- After washout and recovery, pre-apply Iso-PPADS or another antagonist at various concentrations for 1-2 minutes.
- Co-apply the agonist and antagonist and record the inhibited current.
4. Data Analysis:
- Measure the peak amplitude of the inward current in the presence and absence of the antagonist.
- Normalize the inhibited current to the control response.
- Plot the normalized current against the antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.
Protocol 2: Fluorescence-Based Calcium Imaging
This high-throughput method measures the influx of calcium through P2X receptor channels upon activation, providing a robust means for screening and characterizing antagonists.
1. Cell Preparation:
- Seed cells expressing the P2X receptor of interest into a 96- or 384-well black-walled, clear-bottom plate.
- Culture for 24-48 hours to form a confluent monolayer.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium and incubate the cells with the dye loading buffer at 37°C for 30-60 minutes.
- Wash the cells with the assay buffer to remove excess dye.
3. Assay Procedure:
- Place the plate in a fluorescence microplate reader.
- Acquire a baseline fluorescence reading.
- Add the antagonist (e.g., Iso-PPADS) at various concentrations to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
- Inject the P2X receptor agonist (e.g., ATP) into the wells and immediately begin recording the change in fluorescence intensity over time.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the ΔF in the presence of the antagonist to the control response (agonist alone).
- Plot the normalized response against the antagonist concentration to determine the IC50 value.
Protocol 3: Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X receptor, allowing for the determination of antagonist affinity.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the P2X receptor in a cold buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Reaction:
- In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]α,β-methylene ATP), and varying concentrations of the unlabeled antagonist (e.g., Iso-PPADS).
- Incubate the mixture to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.
- Wash the filters with cold buffer to remove unbound radioligand.
4. Detection and Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the non-specific binding by including a high concentration of a non-radiolabeled ligand in some wells.
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot the percentage of specific binding against the concentration of the unlabeled antagonist to determine the IC50, which can then be converted to a Ki (inhibition constant).
Conclusion
This compound presents a compelling option for researchers investigating P2X receptor signaling. Its key advantages, particularly its reversible antagonism and potent activity at P2X1 and P2X3 receptors, make it a valuable tool for specific experimental contexts. However, as with any pharmacological agent, a thorough understanding of its potency, selectivity, and potential off-target effects is crucial for the design of rigorous and interpretable experiments. By carefully considering the comparative data and employing robust experimental protocols as outlined in this guide, researchers can effectively leverage Iso-PPADS to further unravel the complexities of purinergic signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. axolbio.com [axolbio.com]
- 5. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. [3H]-alpha, beta-methylene ATP, a radioligand labelling P2-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
Safety Operating Guide
Essential Guide to the Proper Disposal of Iso-PPADS Tetrasodium Salt
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to environmental regulations. This guide provides a detailed operational plan for the proper disposal of Iso-PPADS tetrasodium salt, a non-selective P2X antagonist. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, these procedures are based on general best practices for non-hazardous chemical waste disposal in a laboratory setting.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations before proceeding with any disposal protocol.
Chemical and Physical Properties
A summary of the key quantitative data for this compound salt is presented below to inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂[1] |
| Molecular Weight | 599.30 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in water |
Step-by-Step Disposal Procedures
The following step-by-step guide outlines the recommended procedures for the disposal of this compound salt. This protocol is designed to minimize risks and ensure that the waste is handled in a safe and compliant manner.
Waste Characterization and Segregation
-
Initial Assessment : Based on available information, this compound salt is not classified as a hazardous substance. However, a formal hazardous waste determination should be performed by a qualified individual or your institution's EHS office.
-
Segregation : Do not mix this compound salt waste with other chemical waste streams unless explicitly permitted by your EHS department.[2] Keep solid and liquid waste separate.[2] Incompatible chemicals should be stored with physical barriers between them.
Personal Protective Equipment (PPE)
-
Standard Laboratory PPE : Always wear appropriate personal protective equipment when handling this compound salt waste. This includes:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
-
Waste Collection and Storage
-
Containers : Use only approved, chemically compatible containers for waste collection.[2][3] Ensure containers are in good condition, with no leaks or damage, and have secure, leak-proof closures.[4]
-
Labeling : Clearly label all waste containers with the full chemical name ("this compound salt") and the words "Non-Hazardous Waste for Disposal".[5] Include the accumulation start date.[5]
-
Storage Location : Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][7] The SAA should be inspected weekly for any signs of leakage.[7]
Disposal of Solid Waste
-
Collection : Collect solid this compound salt waste in a designated, properly labeled, and sealed container.
-
Contact EHS : Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup. Do not dispose of solid chemical waste in the regular trash unless explicitly approved by EHS.[8]
Disposal of Liquid Waste (Aqueous Solutions)
-
Neutralization (if necessary) : For aqueous solutions, check the pH. If the pH is not between 6.0 and 9.0, it may need to be neutralized before disposal.[9] Consult your EHS department for the proper neutralization procedure.
-
Drain Disposal (with approval only) : Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the drain with copious amounts of water. However, you must obtain prior approval from your EHS department before doing so. [8] Unauthorized disposal down the drain is prohibited.[3]
-
Collection for Pickup : If drain disposal is not permitted, collect the aqueous waste in a designated, properly labeled, and sealed container for pickup by your EHS department.
Disposal of Empty Containers
-
Decontamination : "RCRA Empty" containers that held this compound salt should be triple-rinsed with a suitable solvent (e.g., water).[5]
-
Disposal of Rinsate : The rinsate from the triple-rinsing process should be collected and disposed of as liquid chemical waste.
-
Container Disposal : Once triple-rinsed, deface or remove the original label and dispose of the container in the regular trash or as directed by your institution's policies.[8]
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of this compound salt.
Caption: Workflow for the proper disposal of this compound salt waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound salt. By following these procedures and consulting with your institution's EHS department, you can ensure a safe laboratory environment and responsible chemical waste management.
References
- 1. scbt.com [scbt.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
